molecular formula C11H12N2O3 B1450524 Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 909717-95-9

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1450524
CAS No.: 909717-95-9
M. Wt: 220.22 g/mol
InChI Key: SDVFLQFOGOPRKG-UHFFFAOYSA-N
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Description

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-6-4-5-9(15-2)10(8)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVFLQFOGOPRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyrazolo[1,5-a]pyridine Core: A Technical Guide to Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Structural Context

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities. These compounds are purine analogues and have demonstrated potential as antimetabolites in purine biochemical pathways. The core structure, a fusion of pyrazole and pyridine rings, offers a unique three-dimensional arrangement that can be strategically modified to interact with various biological targets.

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a specific derivative of this core, featuring a methoxy group at the 4-position and an ethyl carboxylate group at the 3-position. These functional groups are critical for modulating the compound's solubility, electronic properties, and potential interactions with protein targets.

For reference, the closely related isomer, Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate , has been assigned the CAS Number 99446-53-4 []. The structural similarity between these two compounds suggests they may share some synthetic precursors and exhibit comparable, albeit distinct, biological activities.

Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold: A Mechanistic Approach

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through several strategic approaches. A common and effective method involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes or alkenes. This approach offers a high degree of control over the final substitution pattern of the heterocyclic core.

An alternative and widely utilized strategy is the condensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the pyrazolo[1,5-a]pyrimidine system.

Plausible Synthetic Route for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

A plausible and efficient synthesis of the target compound can be envisioned through a multi-step process, as outlined below. This proposed pathway is based on established synthetic methodologies for related pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocol:

Step 1: Synthesis of the N-aminopyridinium salt.

  • To a solution of 3-methoxypyridine in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The resulting precipitate, the N-aminopyridinium salt, is filtered, washed with cold diethyl ether, and dried under vacuum.

Causality: The N-amination of the pyridine nitrogen is a crucial first step to form the 1,3-dipole precursor necessary for the subsequent cycloaddition. MSH is an effective and relatively safe aminating agent for this transformation.

Step 2: [3+2] Cycloaddition.

  • Suspend the N-aminopyridinium salt in a high-boiling point solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the suspension to generate the N-aminopyridinium ylide in situ.

  • To this mixture, add ethyl propiolate, the alkyne component, dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Causality: The in situ generation of the N-aminopyridinium ylide in the presence of the alkyne dipolarophile initiates the [3+2] cycloaddition reaction. The subsequent cyclization and aromatization lead to the formation of the stable pyrazolo[1,5-a]pyridine core. The regioselectivity of this reaction is a critical consideration, and reaction conditions may need to be optimized to favor the desired 4-methoxy isomer.

Synthesis_Workflow cluster_step1 Step 1: N-Amination cluster_step2 Step 2: [3+2] Cycloaddition 3-Methoxypyridine 3-Methoxypyridine N-aminopyridinium_salt N-aminopyridinium_salt 3-Methoxypyridine->N-aminopyridinium_salt  O-(mesitylsulfonyl)hydroxylamine (MSH) MSH MSH Target_Compound Target_Compound N-aminopyridinium_salt->Target_Compound  K2CO3, DMF, Heat  + Ethyl propiolate Ethyl_propiolate Ethyl_propiolate caption Figure 1: Proposed synthetic workflow for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Figure 1: Proposed synthetic workflow for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C12H12N2O3Based on the chemical structure.
Molecular Weight 232.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic molecules of this class.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water.The presence of the ester and methoxy groups, along with the aromatic core, suggests moderate polarity.
LogP 1.5 - 2.5Estimated based on structural similarity to other pyrazolo[1,5-a]pyridines.
Hydrogen Bond Donors 0The nitrogen atoms are part of the aromatic system and not available for donation.
Hydrogen Bond Acceptors 5The two nitrogen atoms and the three oxygen atoms can act as hydrogen bond acceptors.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of novel therapeutics due to its versatile biological activity. The introduction of the 4-methoxy and 3-ethyl carboxylate groups in the target compound provides key handles for further chemical modification and can influence its interaction with biological targets.

Kinase Inhibition

A significant area of application for pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyridine core can act as a scaffold to present functional groups that interact with the ATP-binding pocket of kinases, leading to their inhibition. The methoxy group of the target compound could potentially be involved in hydrogen bonding interactions within a kinase active site, while the ethyl carboxylate could be modified to improve potency or selectivity.

Antitubercular Agents

Recent research has highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as potent antitubercular agents.[3] Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. The unique structural features of the pyrazolo[1,5-a]pyridine core may allow it to inhibit novel targets within the bacterium, offering a new avenue for combating this infectious disease.

Other Therapeutic Areas

Beyond kinase inhibition and antitubercular activity, pyrazolo[1,5-a]pyridine derivatives have shown promise in a range of other therapeutic areas, including as antiviral, anti-inflammatory, and central nervous system (CNS) active agents. The specific substitution pattern of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate makes it an attractive starting point for library synthesis to explore these and other biological activities.

Signaling_Pathway cluster_drug_discovery Drug Discovery Potential Target_Compound Ethyl 4-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Kinase_Inhibition Kinase Inhibition Target_Compound->Kinase_Inhibition Antitubercular Antitubercular Activity Target_Compound->Antitubercular Other_Therapeutics Other Therapeutic Areas (Antiviral, Anti-inflammatory, CNS) Target_Compound->Other_Therapeutics caption Figure 2: Potential applications of the target compound in drug discovery.

Figure 2: Potential applications of the target compound in drug discovery.

Conclusion

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate represents a promising, albeit currently under-characterized, member of the medicinally important pyrazolo[1,5-a]pyridine family. While a dedicated CAS number is not yet prominent, its synthesis is achievable through established chemical methodologies. Its structural features suggest a favorable profile for drug discovery, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and ultimately leverage this compound in the development of novel therapeutics. The exploration of this and similar scaffolds will undoubtedly continue to enrich the landscape of modern medicinal chemistry.

References

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]

  • PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and materials science, the pyrazolo[1,5-a]pyridine scaffold is a recurring motif of significant interest. These fused N-heterocyclic systems are recognized as privileged structures, frequently appearing in molecules with potent biological activities, including as kinase inhibitors for cancer therapy.[1][2][3] The precise arrangement of substituents on this core dictates molecular interactions and, consequently, biological function and therapeutic efficacy. Therefore, the rigorous and unequivocal determination of its structure is not merely an academic exercise but a foundational pillar of successful research and development.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a representative member of this class: Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate . We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of analytical data, explaining the causality behind each experimental choice to build a self-validating structural proof.

The Synthetic Context: Anticipating the Analytical Challenge

The journey to structure elucidation begins with an understanding of the molecule's synthesis. Pyrazolo[1,5-a]pyridines are commonly synthesized via a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile, such as an alkyne or alkene.[4][5]

A plausible route to Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves the reaction of an N-amino-methoxypyridinium salt with ethyl propiolate. The critical challenge in such syntheses is regioselectivity. Depending on the reaction conditions and the nature of the substituents, different constitutional isomers can potentially form. This inherent possibility of isomerism underscores the necessity of a multi-faceted analytical approach to confirm that the desired isomer has been synthesized.

The Initial Interrogation: Mass Spectrometry and Infrared Spectroscopy

The first step in characterizing a newly synthesized compound is to confirm its molecular formula and the presence of key functional groups. This provides the fundamental building blocks upon which the detailed NMR analysis will be constructed.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary objective of HRMS is to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition, distinguishing the target compound from any potential impurities or byproducts with different molecular formulas. The Electrospray Ionization (ESI) technique is preferred for its soft ionization, which typically preserves the molecular ion, observed as [M+H]⁺ or [M+Na]⁺.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-50 µg/mL.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the experimentally measured exact mass to the theoretical exact mass calculated for the proposed formula, C₁₂H₁₂N₂O₃.

Expected Data:

Parameter Expected Value
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Theoretical Exact Mass [M+H]⁺ 233.0921 Da

| Experimental Exact Mass | Within 5 ppm of theoretical |

A match within 5 ppm provides high confidence in the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, this serves as a quick validation of the ester and ether functionalities.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic
~2980-2850 C-H Stretch Aliphatic (Ethyl, Methoxy)
~1715 C=O Stretch Ester Carbonyl
~1620, 1580 C=C / C=N Stretch Pyrazolo[1,5-a]pyridine Core
~1250 C-O Stretch Aryl Ether (Ar-O-CH₃)

| ~1100 | C-O Stretch | Ester (C-O-C) |

The presence of a strong absorption band around 1715 cm⁻¹ is a crucial indicator of the ester carbonyl group.

The Core Investigation: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A systematic approach, starting with 1D experiments and progressing to 2D correlation experiments, is essential for piecing together the molecular puzzle.[6]

Solvent Choice: Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ can be used, though it may shift the resonance of exchangeable protons.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).

Predicted ¹H NMR Data (in CDCl₃, 300-500 MHz):

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz) Rationale
H-7 ~8.45 d 1H J ≈ 7.0 Most deshielded pyridine proton, adjacent to the bridgehead nitrogen.
H-2 ~8.20 s 1H - Singlet due to no adjacent protons; deshielded by adjacent nitrogen and C=C bond.
H-5 ~7.30 dd 1H J ≈ 7.0, 9.0 Coupled to both H-6 and H-7.
H-6 ~6.80 t 1H J ≈ 7.0 Coupled to both H-5 and H-7.
-OCH₂CH₃ ~4.40 q 2H J ≈ 7.1 Methylene protons of the ethyl ester, deshielded by the adjacent oxygen.
-OCH₃ ~4.05 s 3H - Methoxy protons, singlet.

| -OCH₂CH₃ | ~1.40 | t | 3H | J ≈ 7.1 | Methyl protons of the ethyl ester. |

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Causality: ¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the hybridization and electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 75-125 MHz):

Carbon Assignment Chemical Shift (δ, ppm) Rationale
C=O (Ester) ~163.5 Typical chemical shift for an α,β-unsaturated ester carbonyl.
C-4 ~155.0 Aromatic carbon directly attached to the electron-donating methoxy group.
C-8a ~146.0 Bridgehead carbon.
C-2 ~141.0 Aromatic CH.
C-7 ~128.0 Aromatic CH.
C-5 ~118.0 Aromatic CH.
C-6 ~112.0 Aromatic CH.
C-3 ~105.0 Aromatic carbon deshielded by nitrogen and shielded by the ester group.
-OC H₂CH₃ ~60.5 Methylene carbon of the ethyl ester.
-OC H₃ ~56.0 Methoxy carbon.

| -OCH₂C H₃ | ~14.5 | Methyl carbon of the ethyl ester. |

2D NMR: Forging the Definitive Links

While 1D NMR provides a list of parts, 2D NMR experiments establish the precise connectivity, leaving no room for ambiguity.

Protocol: Standard 2D NMR Experiments

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through 2-3 bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (2-3 bonds). This is arguably the most powerful experiment for elucidating the overall structure of complex molecules.

Integrated 2D NMR Analysis Workflow

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_structure Structural Fragments 1H_NMR ¹H NMR (Proton Signals) HSQC HSQC (Direct C-H Bonds) 1H_NMR->HSQC COSY COSY (H-H Coupling) 1H_NMR->COSY HMBC HMBC (Long-Range C-H Bonds) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Ethyl Ethyl Ester Fragment (-COOCH₂CH₃) HSQC->Ethyl Assign CH₂ & CH₃ Methoxy Methoxy Fragment (-OCH₃) HSQC->Methoxy Assign OCH₃ Core Pyrazolo[1,5-a]pyridine Core Protons HSQC->Core Assign C2-H, C5-H, C6-H, C7-H COSY->Ethyl Confirm -CH₂-CH₃ link COSY->Core Confirm H5-H6-H7 connectivity Final_Structure Final Verified Structure HMBC->Final_Structure Assemble Fragments Ethyl->Final_Structure Methoxy->Final_Structure Core->Final_Structure

Caption: Workflow for integrating 2D NMR data.

Key Diagnostic HMBC Correlations: The HMBC spectrum is the final arbiter, connecting all the pieces. The following correlations would provide definitive proof of the proposed structure:

Caption: Crucial HMBC correlations for structural confirmation.

  • H-2 to C-3 and C=O: This correlation firmly places the ester group at the C-3 position, adjacent to the C-2 proton.

  • Methoxy Protons to C-4: This unambiguously anchors the methoxy group to the C-4 position.

  • Ethyl CH₂ Protons to C=O: Confirms the ethyl group is part of the ester functionality.

  • H-7 to C-5 and C-8a: These correlations help to definitively assign the protons on the pyridine ring and confirm the fusion pattern of the heterocyclic system.

The Ultimate Confirmation: Single-Crystal X-ray Crystallography

Causality: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure.[7] It determines the precise spatial arrangement of atoms in the solid state, resolving any lingering questions about regiochemistry or stereochemistry.

Protocol: X-ray Diffraction Analysis

  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.[8]

Outcome: An exact 3D model of the molecule, providing bond lengths, bond angles, and the definitive connectivity of all atoms. This method stands as the "gold standard" for structure elucidation.[6]

Conclusion: A Self-Validating System

The structure elucidation of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is achieved not by a single technique, but by the logical and systematic integration of multiple analytical methodologies. Each step in the process validates the previous one: HRMS provides the formula, IR confirms the functional groups, 1D NMR sketches the skeleton, and 2D NMR definitively connects the atoms. Finally, X-ray crystallography can provide an unequivocal image of the molecule. This layered, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in drug development and chemical research.

References

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4 . ResearchGate. (2019-09-09). Available from: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines . Organic Chemistry Portal. Available from: [Link]

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  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines . ACS Omega. (2019-09-04). Available from: [Link]

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolopyridines in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These nitrogen-containing fused ring systems are of significant interest to researchers and drug development professionals due to their potential as therapeutic agents. Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, the subject of this guide, is a member of this important class of compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement from a laboratory curiosity to a potential drug candidate. Poor solubility can lead to low bioavailability, while instability can compromise safety and efficacy. This guide provides a comprehensive overview of the critical solubility and stability considerations for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, offering both theoretical insights and practical experimental protocols.

Molecular Structure and Physicochemical Properties

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a solid, typically white to off-white, at room temperature. Its fused pyrazole and pyridine rings create a unique electronic distribution that influences its chemical behavior.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, its relatively hydrophobic nature suggests limited aqueous solubility.

Qualitative Solubility Observations

Based on the general characteristics of similar pyrazolopyridine derivatives, the following qualitative solubility profile can be anticipated:

  • Low solubility in water : The hydrophobic pyrazolopyridine core and the ethyl ester group contribute to poor aqueous solubility.

  • Moderate to good solubility in organic solvents : It is expected to be soluble in common organic solvents such as ethanol, dichloromethane, and acetone. This is advantageous for purification and formulation development.

Quantitative Solubility Assessment

To move beyond qualitative observations, a systematic quantitative solubility study is essential. The following table outlines the key solvents and conditions for such an assessment.

Table 1: Template for Quantitative Solubility Data of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Solvent SystemTemperature (°C)Solubility (mg/mL)Method of Determination
Purified Water25HPLC-UV
pH 1.2 Buffer (Simulated Gastric Fluid)37HPLC-UV
pH 6.8 Buffer (Simulated Intestinal Fluid)37HPLC-UV
Ethanol25HPLC-UV
Propylene Glycol25HPLC-UV
DMSO25HPLC-UV
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the industry-standard shake-flask method for determining the equilibrium solubility of a compound.[1]

Objective: To determine the saturation solubility of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in various solvents.

Materials:

  • Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (crystalline solid)

  • Selected solvents (e.g., water, buffers, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This method is considered the gold standard for equilibrium solubility determination as it allows for sufficient time for the dissolution process to reach a steady state.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and physiologically relevant temperature is critical for obtaining meaningful data.

  • Filtration: Removal of undissolved solids is essential to accurately measure the concentration of the dissolved compound. A 0.45 µm filter is standard for this purpose.

  • HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is a sensitive and specific method for quantifying the concentration of organic molecules in solution.

G cluster_factors Factors Influencing Solubility Molecular_Structure Molecular Structure (Hydrophobicity, Polarity) Solubility Solubility Molecular_Structure->Solubility Solvent_Properties Solvent Properties (Polarity, pH) Solvent_Properties->Solubility Physical_State Physical State (Crystalline vs. Amorphous) Physical_State->Solubility Temperature Temperature Temperature->Solubility

Caption: Key factors influencing the solubility of a compound.

Part 2: Stability Profile

Assessing the stability of a potential drug candidate is a non-negotiable step in drug development. Stability studies provide crucial information on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2]

General Stability and Storage Recommendations

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place, protected from light and moisture. Excessive temperatures should be avoided to prevent decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3] These studies also help in developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursTo assess stability in acidic environments (e.g., stomach).
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursTo evaluate stability in alkaline conditions (e.g., intestines).
Oxidative Degradation 3% H₂O₂ at room temperature for 24-48 hoursTo determine susceptibility to oxidation.
Thermal Degradation Solid state at 80 °C for 48 hoursTo assess the impact of elevated temperatures during manufacturing and storage.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4]To evaluate the impact of light exposure.
Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation pathways of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate under various stress conditions.

Materials:

  • Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of the compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability testing, use the solid compound.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. Include a control sample (unstressed) for comparison.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute appropriately. Analyze the samples using a validated stability-indicating HPLC method. A PDA detector can provide information about the spectral purity of the peaks, while an MS detector can help in identifying the mass of the degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify any degradation products. Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.

Causality Behind Experimental Choices:

  • ICH Guidelines: The stress conditions are based on the International Council for Harmonisation (ICH) guidelines for stability testing, which are globally recognized standards.[5][6]

  • Stability-Indicating Method: The use of a validated HPLC method that can separate the parent compound from its degradation products is crucial for accurate stability assessment.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% to ensure that all significant degradation products have been detected.

G cluster_workflow Forced Degradation Workflow Start Start: Compound Stress_Conditions Acid Hydrolysis Base Hydrolysis Oxidation Heat Light Start->Stress_Conditions Analysis HPLC-PDA/MS Analysis Stress_Conditions->Analysis Evaluation Identify Degradants & Determine Degradation Pathways Analysis->Evaluation End End: Stability Profile Evaluation->End

Caption: A typical workflow for a forced degradation study.

Long-Term Stability Testing

Following the initial stress testing, long-term stability studies are conducted under controlled storage conditions that simulate the intended storage of the final drug product.

Table 3: ICH Recommended Long-Term Stability Storage Conditions

StudyStorage ConditionMinimum Time Period
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing frequency for long-term studies is typically at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, testing is usually performed at 0, 3, and 6 months.[5]

Conclusion

A comprehensive understanding of the solubility and stability of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is fundamental for its successful development as a therapeutic agent. This guide has provided a framework for a systematic evaluation, combining theoretical knowledge with practical, industry-standard experimental protocols. By following these guidelines, researchers and drug development professionals can generate the robust data necessary to make informed decisions about the future of this promising compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). August 2003. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. November 1996. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. November 1996. Available from: [Link]

  • Roge AB, Tarte PS, Kumare MM, Shendarkar GR, Vadvalkar SM. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q1 guideline on stability testing of drug substances and drug products. 2025.
  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • U.S. Food and Drug Administration. ITG SUBJECT: EXPIRATION DATING AND STABILITY TESTING FOR HUMAN DRUG PRODUCTS. November 2014. Available from: [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its unique electronic and steric properties make it a cornerstone for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of a key derivative, Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. We will delve into its synthesis, physicochemical properties, and known biological activities, offering field-proven insights for researchers, chemists, and drug development professionals. This document serves as a centralized resource, consolidating current knowledge and providing detailed experimental protocols to facilitate further research and application.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The fusion of a pyrazole ring with a pyridine ring gives rise to the pyrazolopyridine bicyclic heterocycle, a structure that has garnered immense interest among medicinal chemists. This scaffold is considered "drug-like" and is present in several FDA-approved drugs and clinical candidates. The pyrazolo[1,5-a]pyridine core, in particular, offers a versatile platform for structural modification, enabling the fine-tuning of pharmacological properties.

Molecules incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Anti-cancer

  • Anti-inflammatory

  • Anti-tubercular

  • Anti-viral and anti-fungal

  • Analgesic and anti-hypertensive

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a specific and important derivative within this class. The ethyl carboxylate group at the 3-position and the methoxy group at the 4-position are key functional handles. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a gateway to a vast chemical space for structure-activity relationship (SAR) studies. The methoxy group influences the electronic properties of the aromatic system and can be a critical site for metabolism or further functionalization. This guide will focus specifically on this molecule, providing a detailed examination of its synthesis and potential.

Synthesis and Mechanism

The construction of the pyrazolo[1,5-a]pyridine ring system is a well-established area of organic synthesis. The most common and effective strategy involves a [3+2] annulation-aromatization reaction between an N-aminopyridinium salt and an electron-deficient alkyne.

General Synthesis Pathway

The synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically follows a two-step sequence starting from a substituted pyridine.

SynthesisWorkflow

Causality Behind Experimental Choices:

  • N-Amination: The first step involves the activation of the pyridine nitrogen. Reagents like O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNP-HA) are effective aminating agents. MSH is often preferred for its relatively higher stability and efficiency. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent to form the N-aminopyridinium salt.

  • 1,3-Dipolar Cycloaddition: The N-aminopyridinium salt, upon treatment with a base such as potassium carbonate (K2CO3), forms a pyridinium ylide intermediate. This ylide is a 1,3-dipole that readily undergoes a cycloaddition reaction with an electron-deficient alkyne like ethyl propiolate. Ethyl propiolate is the ideal choice here as it directly installs the required ethyl carboxylate group at the 3-position of the final product. The reaction proceeds via a concerted [3+2] cycloaddition, followed by an aromatization step (often spontaneous or aided by a mild oxidant) to yield the stable pyrazolo[1,5-a]pyridine ring system.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from methodologies reported for analogous structures. Researchers should consult specific literature for precise stoichiometry and reaction conditions.

Step 1: Synthesis of 1-amino-4-methoxypyridin-1-ium 2,4,6-trimethylbenzenesulfonate

  • To a solution of 4-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting pyridine is consumed.

  • The resulting precipitate is collected by filtration, washed with cold DCM or diethyl ether, and dried under vacuum to yield the N-aminopyridinium salt, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

  • Suspend the 1-amino-4-methoxypyridin-1-ium salt (1.0 eq) and anhydrous potassium carbonate (K2CO3) (3.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).

  • To this suspension, add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.

  • The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure title compound.

Physicochemical and Spectroscopic Properties

The characterization of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is crucial for confirming its identity and purity. While specific data for this exact compound is sparse in publicly available literature, we can infer its expected properties based on analogous structures.

PropertyExpected Value/ObservationMethod of Analysis
Appearance White to off-white solid.Visual Inspection
Molecular Formula C₁₁H₁₂N₂O₃High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 220.23 g/mol Mass Spectrometry (MS)
Melting Point Varies based on purity, typically in a defined range.Melting Point Apparatus
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). Poorly soluble in water.Solubility Tests
¹H NMR Characteristic peaks for ethyl group (triplet & quartet), methoxy group (singlet), and aromatic protons on the pyrazolopyridine core.Nuclear Magnetic Resonance Spectroscopy
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and methoxy groups.Nuclear Magnetic Resonance Spectroscopy
IR Spectroscopy Strong absorption band for C=O (ester) around 1700-1720 cm⁻¹, C-O stretching, and aromatic C-H and C=C/C=N bands.Infrared Spectroscopy

Note: The exact chemical shifts in NMR and absorption frequencies in IR will depend on the solvent and instrument used.

Chemical Reactivity and Further Functionalization

The functional groups present in Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate offer several avenues for subsequent chemical modification, making it a valuable intermediate.

Reactivity

  • Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to yield the corresponding carboxylic acid. This acid is a crucial intermediate for forming amides, which are prevalent in many biologically active molecules.

  • Amide Formation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of pyrazolo[1,5-a]pyridine-3-carboxamides. This is a common strategy in medicinal chemistry to explore SAR.

  • O-Demethylation: The 4-methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to reveal a 4-hydroxy group. This phenolic hydroxyl can then be used for further functionalization, such as etherification to introduce different alkoxy groups or for use in coupling reactions.

Biological Activity and Therapeutic Potential

While specific biological data for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is not extensively published, the broader class of pyrazolo[1,5-a]pyridine-3-carboxamides has shown significant promise in several therapeutic areas.

Therapeutic AreaTarget/MechanismKey FindingsReference
Tuberculosis Unknown, potential new mechanism.Derivatives show potent activity against drug-sensitive and drug-resistant M. tuberculosis strains with MIC values in the low nanomolar range. One compound significantly reduced bacterial load in a mouse model.
Cancer PI3Kγ/δ InhibitionDual inhibition of PI3Kγ and PI3Kδ is a novel strategy for cancer immunotherapy. Pyrazolopyridine derivatives have been identified as potent and selective dual inhibitors.
Cancer Protein Kinase Inhibition (e.g., EGFR, B-Raf, CDKs)The pyrazolo[1,5-a]pyrimidine (an isomer) scaffold is a well-known kinase inhibitor framework. This suggests the pyridine analogue may also possess kinase inhibitory activity.
Inflammation COX-2 InhibitionPyrazolo[1,5-a]pyrimidine derivatives have been designed as selective COX-2 inhibitors, showing good anti-inflammatory potential.
Malaria Associated with ABCI3 transporterThe pyrazolopyridine scaffold has been identified in screens against P. falciparum.

Expert Insight: The conversion of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate into its corresponding carboxamides is a highly validated strategy for discovering potent bioactive agents. The work on anti-tubercular agents is particularly compelling, as these compounds exhibit nanomolar potency against resistant strains, suggesting a novel mechanism of action that could be vital in combating the global health threat of tuberculosis. Furthermore, the recent exploration of this scaffold as dual PI3Kγ/δ inhibitors opens a new and exciting avenue in immuno-oncology.

Future Directions and Conclusion

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is more than just a chemical compound; it is a gateway to a rich field of medicinal chemistry research. Its straightforward, high-yielding synthesis and versatile functional handles make it an ideal starting point for the development of compound libraries aimed at various therapeutic targets.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing libraries of amides and exploring modifications at the 4-position to build a comprehensive understanding of how structural changes impact biological activity.

  • Target Deconvolution: For compounds showing high potency, such as the anti-tubercular derivatives, identifying the specific molecular target is a critical next step.

  • Kinase Profiling: Given the success of the isomeric pyrazolo[1,5-a]pyrimidine scaffold, a broad screening of new pyrazolo[1,5-a]pyridine derivatives against a panel of kinases is a logical and promising endeavor.

References

  • Pipzine Chemicals. (n.d.). ethyl pyrazolo[1,5-a]pyridine-3,4-carboxylate.
  • precisionFDA. (n.d.). ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE.
  • ResearchGate. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4.
  • National Institutes of Health (NIH). (n.d.). Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
  • DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines.
  • ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Pipzine Chemicals. (n.d.). ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE.
  • Malaria World. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P..
  • PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.
  • PubChem. (n.d.). Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.
  • Arabian Journal of Chemistry. (n.d.). Optimization of pyrazolopyrimidine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P..
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ResearchGate. (2025). *Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6',7'-Dihydrospiro[Piperidine-4,4'-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium

Methodological & Application

The Versatile Scaffold: Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine core has established itself as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a diverse range of pharmacological activities.[1] This bicyclic heterocycle, an isostere of purine, is particularly adept at interacting with the ATP-binding pockets of kinases, making it a cornerstone in the development of targeted cancer therapies.[2] Within this esteemed class of compounds, Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate stands out as a pivotal starting material. Its strategic functionalization, featuring an electron-donating methoxy group at the 4-position and a reactive carboxylate ester at the 3-position, provides a versatile platform for the synthesis of potent and selective therapeutic agents. This guide provides an in-depth exploration of this scaffold's application, offering detailed protocols for its synthesis and derivatization, and highlighting its utility in the discovery of novel kinase inhibitors and antitubercular agents.

Synthetic Pathways: Crafting the Core Moiety

The synthesis of the Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate core is achievable through a multi-step sequence, leveraging established heterocyclic chemistry principles. While a direct, one-pot synthesis is not prominently described, a logical and efficient pathway can be constructed based on the synthesis of analogous structures.[3] The general approach involves the initial formation of a substituted pyridine, followed by N-amination and subsequent cyclization.

Proposed Synthetic Protocol for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is adapted from established procedures for similar pyrazolo[1,5-a]pyridine derivatives.

Step 1: N-amination of 3-methoxy-pyridine

  • To a solution of 3-methoxypyridine (1.0 eq.) in a suitable solvent such as dichloromethane (CH2Cl2) at 0°C, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.2 eq.) portion-wise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting N-aminopyridinium salt can be precipitated by the addition of diethyl ether and collected by filtration.

Step 2: [3+2] Cycloaddition

  • Suspend the N-aminopyridinium salt (1.0 eq.) in a solvent such as ethanol or acetonitrile.

  • Add a base, for example, potassium carbonate (K2CO3) (2.0 eq.), to the suspension.

  • To this mixture, add ethyl propiolate (1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Application in Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyridine scaffold is a well-established core for the development of kinase inhibitors.[2] The 4-methoxy substitution can play a crucial role in modulating potency and selectivity by influencing the electronic properties of the ring system and providing a key interaction point within the kinase active site. Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate serves as an excellent starting point for generating libraries of kinase inhibitors through derivatization of the ethyl ester.

Derivatization Strategy: From Ester to Amide

A common and highly effective strategy for elaborating this scaffold is the conversion of the ethyl ester at the 3-position into a diverse array of amides. This is typically achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines.

Protocol 1: Hydrolysis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

  • Dissolve Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is fully consumed, as monitored by TLC.

  • Cool the reaction mixture to 0°C and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • The resulting precipitate, 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Amide Coupling

  • To a solution of 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2), add a coupling agent like HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each).

  • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, a close isostere of pyrazolo[1,5-a]pyridine, have demonstrated potent inhibitory activity against several clinically relevant kinases, including FMS-like tyrosine kinase 3 (FLT3) and c-Met.[4][5] The 4-methoxy group can be a key contributor to this activity.

Compound IDScaffoldR Group (at position 3)Target KinaseIC50 (nM)[4]
17 Pyrazolo[1,5-a]pyrimidineSubstituted AmideFLT3-ITD0.4
19 Pyrazolo[1,5-a]pyrimidineSubstituted AmideFLT3-ITD0.4
17 Pyrazolo[1,5-a]pyrimidineSubstituted AmideFLT3D835Y0.3
19 Pyrazolo[1,5-a]pyrimidineSubstituted AmideFLT3D835Y0.3

Table 1: Bioactivity of Methoxy-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives as FLT3 Inhibitors.

The data in Table 1 highlights the nanomolar potency of pyrazolo[1,5-a]pyrimidine derivatives against both wild-type and mutant forms of FLT3, which are implicated in acute myeloid leukemia (AML).[4]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[6] Aberrant c-Met signaling is a key driver in many cancers.[7] The pyrazolo[1,5-a]pyridine scaffold is an effective core for designing c-Met inhibitors that can block these downstream oncogenic signals.

cMet_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Phosphorylates HGF HGF HGF->cMet Binds PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->cMet Inhibits

Caption: c-Met signaling pathway and point of inhibition.

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is activated by stress signals and inflammatory cytokines.[8] This pathway is implicated in a range of cellular processes, including apoptosis and inflammation. The pyrazolo[1,5-a]pyridine scaffold has also been explored for the development of JNK inhibitors.

JNK_Pathway Stress Stress Signals (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., MEKK1-4, MLK) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K Phosphorylates JNK JNK MAP2K->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis, Inflammation cJun->Apoptosis Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->JNK Inhibits

Caption: JNK signaling cascade and point of inhibition.

Application in Antitubercular Drug Discovery

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents with novel mechanisms of action.[9] The pyrazolo[1,5-a]pyridine scaffold has shown considerable promise in this area.[10] Methoxy-substituted derivatives, in particular, have been investigated for their potent activity against Mycobacterium tuberculosis.

Proposed Mechanism of Action

While the precise mechanism of action for many pyrazolo[1,5-a]pyridine-based antitubercular agents is still under investigation, evidence for related pyrazolylpyrimidinones suggests that they may function by disrupting iron homeostasis in the mycobacterium.[11] These compounds can act as iron chelators, depriving the bacteria of this essential nutrient.

Antitubercular_MOA Scaffold Pyrazolo[1,5-a]pyridine Derivative Iron Fe³⁺ Scaffold->Iron Chelates BacterialGrowth Bacterial Growth and Survival Scaffold->BacterialGrowth Inhibits Mtb Mycobacterium tuberculosis Iron->Mtb Essential for Mtb->BacterialGrowth

Caption: Proposed mechanism of antitubercular activity.

Experimental Workflow for Antitubercular Screening

The evaluation of novel compounds based on the Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate scaffold for antitubercular activity follows a standardized workflow.

Antitubercular_Workflow Start Ethyl 4-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Derivatization Library Synthesis (Amide Coupling) Start->Derivatization MIC_Assay Primary Screen: MIC against M. tuberculosis H37Rv Derivatization->MIC_Assay MDR_Screen Secondary Screen: MIC against MDR strains MIC_Assay->MDR_Screen Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) MDR_Screen->Cytotoxicity Potent Compounds Hit Hit Compound Cytotoxicity->Hit Low Toxicity

Caption: Workflow for antitubercular drug discovery.

Conclusion and Future Perspectives

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a highly valuable and versatile scaffold in contemporary drug discovery. Its amenability to synthetic modification allows for the creation of diverse chemical libraries tailored for specific biological targets. The demonstrated success of this scaffold in generating potent kinase inhibitors for oncology and novel agents for combating tuberculosis underscores its significance. Future research will likely focus on further exploring the structure-activity relationships of derivatives, optimizing their pharmacokinetic properties, and elucidating their precise mechanisms of action to develop next-generation therapeutics.

References

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Mishra, A., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 64(3), 1543-1565. Available at: [Link]

  • Zhang, H., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113586. Available at: [Link]

  • Inventors: Belyk, K., et al. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents.
  • Gao, C., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 23(11), 2998. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 12(1), 1-19. Available at: [Link]

  • ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Retrieved from [Link]

  • Xu, S., et al. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes/Alkynes. Organic Letters, 22(15), 5893-5898. Available at: [Link]

  • Mishra, A., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure-Activity Relationship and Mode-of-Action Studies. PubMed, 33443423. Available at: [Link]

  • Pharmacology Concepts By Rajesh Choudhary. (2020, March 6). Antitubercular drugs (Part 4): Pharmacology of Pyrazinamide and Ethambutol [Video]. YouTube. Available at: [Link]

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  • Li, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 1159-1167. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in HCC cells. Retrieved from [Link]

  • Customized Chemical. (n.d.). 6-broMo-4-Methoxypyrazolo[1,5-a]pyridine. Retrieved from [Link]

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  • Wikipedia. (n.d.). Hepatocyte growth factor receptor. Retrieved from [Link]

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  • Molecules. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]

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  • Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds. (2017). MDPI. Retrieved from [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine- 5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles. (n.d.). Beilstein Archives. Retrieved from [Link]

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Probing the Antiviral Potential of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Application Notes and Protocols for In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential applications of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in antiviral research. Drawing upon the established antiviral activities of the broader pyrazolo[1,5-a]pyridine and pyrazolopyridine classes of compounds, this document outlines detailed protocols for the preliminary in vitro evaluation of this specific molecule. While direct antiviral data for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is emerging, the pyrazolo[1,5-a]pyridine scaffold has demonstrated significant promise, exhibiting a wide range of biological activities, including antiviral effects.[1][2] This document serves as a foundational resource for researchers seeking to investigate its potential as a novel antiviral agent.

Introduction: The Promise of the Pyrazolopyridine Scaffold

The pyridine nucleus is a "privileged" structure in medicinal chemistry, known for its presence in numerous therapeutic agents with diverse activities, including antiviral properties.[1] When fused with other heterocyclic rings, such as pyrazole, the resulting pyrazolopyridine scaffold often exhibits enhanced biological effects.[1] Research has highlighted the potential of pyrazolo[1,5-a]pyrimidines and related structures as inhibitors of various enzymes, including protein kinases, which can be crucial for viral replication.[2]

Recent studies have demonstrated the broad-spectrum antiviral activity of pyrazolopyridine-containing small molecules against a range of human pathogens, including enteroviruses (EV-D68, EV-A71) and coxsackievirus B3 (CVB3).[3][4] Mechanistic studies suggest that these compounds can target conserved viral proteins, such as the 2C protein in enteroviruses, a helicase essential for viral replication.[3] Furthermore, derivatives of the related 1H-pyrazolo[3,4-b]pyridine have shown potent activity against Herpes Simplex Virus type-1 (HSV-1) by interfering with viral adsorption and replication.[5][6]

Given this compelling background, Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate emerges as a molecule of significant interest for antiviral screening. Its structural features warrant a thorough investigation into its potential inhibitory effects against a variety of viruses.

Preliminary Evaluation Workflow

A systematic approach is crucial for evaluating the antiviral potential of a novel compound. The following workflow provides a logical sequence of experiments to determine the efficacy and safety profile of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Antiviral_Screening_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Antiviral Efficacy Screening cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT Assay) A->B Purity & Identity Confirmation C Determine Maximum Non-Toxic Concentration (MNTC) B->C Determine CC50 (50% Cytotoxic Concentration) D Plaque Reduction Assay C->D Use concentrations ≤ MNTC E Determine EC50 (50% Effective Concentration) D->E Quantify Viral Inhibition F Calculate Selectivity Index (SI = CC50 / EC50) E->F Assess Therapeutic Window G Time-of-Addition Assay F->G Prioritize compounds with high SI H Reverse Transcriptase Inhibition Assay (for Retroviruses) G->H Identify stage of viral life cycle inhibited I Other Enzyme/Protein Inhibition Assays G->I Elucidate specific molecular targets

Caption: A logical workflow for the initial in vitro screening of antiviral compounds.

Core Experimental Protocols

The following protocols are foundational for the preliminary assessment of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Protocol 1: Determination of Cytotoxicity (MTT Assay)

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7][8] This allows for the calculation of the 50% cytotoxic concentration (CC50).

Materials:

  • Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

  • Host cell line appropriate for the virus of interest (e.g., Vero, HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in DMSO. Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

Rationale: The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the effectiveness of an antiviral compound.[9][10] The concentration of the compound that reduces the number of plaques by 50% is the 50% effective concentration (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units, PFU/mL)

  • Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate at various non-toxic concentrations

  • Serum-free medium

  • Overlay medium (e.g., containing 1% methylcellulose or low-melting-point agarose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) or other fixative

Procedure:

  • Cell Preparation: Seed the plates with host cells to achieve a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to obtain a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with 200-500 µL of the virus dilution. Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.

  • Compound Treatment: During the virus adsorption period, prepare dilutions of the test compound in the overlay medium.

  • Overlay Application: After the 1-hour incubation, remove the virus inoculum and wash the cells gently with PBS. Add 2-3 mL of the overlay medium containing the different concentrations of the compound to each well. Also include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After the incubation period, fix the cells with 10% formalin for at least 30 minutes. Remove the fixative and the overlay, and then stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Protocol 3: Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses)

Rationale: For retroviruses like HIV, reverse transcriptase is a key enzyme for replication. A direct enzyme inhibition assay can determine if Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate targets this specific viral component.[11][12]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reverse Transcriptase Assay Kit (commercially available kits provide necessary reagents like template, primers, dNTPs, and detection system)

  • Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

  • Known RT inhibitor (e.g., Nevirapine or AZT) as a positive control

  • 96-well plate compatible with the assay's detection method (e.g., colorimetric, fluorescent)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate and the positive control in the assay buffer.

  • Assay Setup: In a 96-well plate, add the reaction components as per the kit's instructions. This typically includes the template/primer hybrid, dNTPs, and the test compound or controls.

  • Enzyme Addition: Add the recombinant reverse transcriptase to each well to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (usually 37°C) for the time specified in the kit protocol (e.g., 1-2 hours).

  • Detection: Stop the reaction and perform the detection step according to the kit's manual. This may involve measuring the incorporation of labeled nucleotides or the amount of DNA product formed.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. Determine the IC50 (50% inhibitory concentration) value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Data Interpretation and Next Steps

The initial screening will yield key parameters for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, which are summarized in the table below.

ParameterDescriptionSignificance
CC50 50% Cytotoxic ConcentrationIndicates the compound's toxicity to host cells. A higher CC50 is desirable.
EC50 50% Effective ConcentrationRepresents the concentration at which the compound inhibits viral replication by 50%. A lower EC50 indicates higher potency.
SI Selectivity Index (CC50/EC50)A measure of the compound's therapeutic window. A higher SI value (typically >10) suggests that the compound is more selective for the virus than for the host cell, making it a more promising drug candidate.
IC50 50% Inhibitory ConcentrationThe concentration of the compound required to inhibit the activity of a specific viral enzyme (e.g., reverse transcriptase) by 50%.

A promising "hit" compound will exhibit low cytotoxicity (high CC50), high antiviral potency (low EC50), and consequently, a high Selectivity Index.

Caption: Decision-making flowchart based on initial antiviral screening results.

Conclusion

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, belonging to a class of compounds with demonstrated antiviral potential, represents a valuable candidate for antiviral drug discovery programs. The protocols detailed in this guide provide a robust framework for its initial in vitro characterization. By systematically evaluating its cytotoxicity, antiviral efficacy, and potential mechanism of action, researchers can effectively determine its promise as a novel therapeutic agent. A favorable selectivity index from these initial studies would strongly justify further investigation into its specific molecular targets and its efficacy in in vivo models.

References

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. National Institutes of Health. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available from: [Link]

  • Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein. National Institutes of Health. Available from: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkynes. ACS Publications. Available from: [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. National Institutes of Health. Available from: [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. RSC Publishing. Available from: [Link]

  • Plaque Assay Protocols. American Society for Microbiology. Available from: [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed. Available from: [Link]

  • STANDARD OPERATING PROCEDURE. EURL. Available from: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. Available from: [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available from: [Link]

  • Discovery of Potent and Broad-Spectrum Pyrazolopyridine-Containing Antivirals against Enteroviruses D68, A71, and Coxsackievirus B3 by Targeting the Viral 2C Protein. PubMed. Available from: [Link]

  • Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. PubMed. Available from: [Link]

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  • ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. precisionFDA. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocyclic compounds. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] However, their synthesis can present unique challenges, from controlling regioselectivity to achieving high yields and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven experience to help you navigate the complexities of pyrazolopyridine synthesis and optimize your reaction conditions for success.

I. Troubleshooting Guide: Common Issues and Solutions

This section is organized by common problems encountered during pyrazolopyridine synthesis. For each issue, we will explore the potential causes and provide actionable solutions.

Low or No Product Yield

A low yield of the desired pyrazolopyridine is one of the most common frustrations in synthetic chemistry. The root cause can range from the quality of your starting materials to suboptimal reaction conditions.

Potential Cause Explanation Recommended Solution
Poor Quality of Starting Materials Impurities in your starting materials, such as the aminopyrazole, can interfere with the reaction by poisoning the catalyst or participating in side reactions.[3]Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.
Suboptimal Catalyst The choice and loading of the catalyst are critical. For instance, in multi-component reactions, using a combination of acetic acid and triethylamine can be more effective than acetic acid alone.[1]Screen different catalysts (e.g., acids, bases, or metal catalysts) and optimize the catalyst loading. For greener approaches, consider recyclable catalysts like ionic liquids or magnetic nanocatalysts.[1]
Incorrect Solvent The solvent affects the solubility of reactants and the overall reaction kinetics.Experiment with a range of solvents with varying polarities. For example, some reactions proceed well in ethanol, while others may require higher boiling point solvents like DMF or even solvent-free conditions.[1]
Inappropriate Reaction Temperature Reactions can be slow at low temperatures, while high temperatures can lead to decomposition of reactants or products.Monitor the reaction at different temperatures using TLC. Some reactions work well at room temperature, while others require heating to reflux.[3][4]
Incomplete Reaction or Product Decomposition Insufficient reaction time will lead to a low yield, while prolonged reaction times can cause product degradation.Monitor the reaction progress closely using TLC to determine the optimal reaction time. Quench the reaction once the starting material is consumed.[3]
Atmospheric Conditions Some reactions, particularly those involving oxidation steps, may require the presence of air to proceed to completion. Conversely, sensitive reagents may require an inert atmosphere.If synthesizing a pyrazolopyridine from a dihydropyridine intermediate, ensure the reaction is open to the air to facilitate oxidation.[1] For reactions with air-sensitive reagents, use an inert atmosphere (e.g., nitrogen or argon).

Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm optimize_catalyst Screen Catalysts and Optimize Loading check_sm->optimize_catalyst If SMs are pure optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent optimize_temp_time Optimize Temperature and Reaction Time optimize_solvent->optimize_temp_time check_atmosphere Consider Atmospheric Conditions (Air vs. Inert) optimize_temp_time->check_atmosphere successful_synthesis Successful Synthesis check_atmosphere->successful_synthesis

Caption: Troubleshooting workflow for low pyrazolopyridine yield.

Poor Regioselectivity

The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles and, by extension, pyrazolopyridines. This is particularly true when using unsymmetrical starting materials.

Potential Cause Explanation Recommended Solution
Ambident Nucleophilicity/Electrophilicity of Reactants In many pyrazolopyridine syntheses, the starting materials have multiple reactive sites, leading to the formation of isomeric products. For example, in the reaction of an aminopyrazole with a 1,3-dicarbonyl compound, either nitrogen of the pyrazole can initiate the cyclization.To overcome regioselectivity issues, consider a three-component reaction where the 1,3-bielectrophile is generated in situ from an aldehyde and a ketone. This approach often leads to a single regioisomer in high yield.[1][5]
Reaction Conditions Favoring Multiple Pathways The solvent and temperature can influence the kinetic and thermodynamic control of the reaction, leading to different ratios of regioisomers.Systematically screen solvents and temperatures to find conditions that favor the formation of the desired isomer. Fluorinated alcohols, for instance, have been shown to improve regioselectivity in pyrazole synthesis.
Difficult Purification and Impure Product

Pyrazolopyridines are often polar, which can make their purification challenging. The presence of side products further complicates the isolation of the desired compound.

Potential Cause Explanation Recommended Solution
Formation of Side Products Unexpected side reactions can lead to impurities that are difficult to separate from the main product. Common side products include carboxamidines and products of dearoylation.[6]If a side product is consistently observed, consider modifying the reaction conditions to suppress its formation. For example, if a carboxamidine is formed from a nitrile, you could try a milder or more selective reagent for the subsequent reaction step.
Polar Nature of the Product The nitrogen atoms in the pyrazolopyridine ring system make these compounds relatively polar, which can lead to tailing on silica gel and difficulty in achieving good separation.For flash chromatography, consider using a solvent system with a small amount of a basic modifier like triethylamine or ammonia in methanol to reduce tailing. Alternatively, reversed-phase chromatography (C18) or chromatography on an amine-functionalized silica gel can be effective for purifying highly polar pyrazolopyridines.
Incomplete Removal of Reagents or Catalysts Residual starting materials, reagents, or catalysts can co-elute with the product, leading to an impure final compound.Ensure a proper aqueous work-up to remove water-soluble reagents and byproducts.[4] If a metal catalyst was used, it may be necessary to use a scavenger resin or perform a specific filtration step to remove it.

General Protocol for Flash Chromatography Purification of Pyrazolopyridines:

  • TLC Analysis: Develop a TLC method to achieve good separation between your product and any impurities. A good starting point for solvent systems is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Visualize the spots using a UV lamp.[4]

  • Column Packing: Dry pack the silica gel into the column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. If the product is not very soluble, you can adsorb it onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Start with a low polarity solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the right synthetic strategy for my target pyrazolopyridine isomer?

The choice of synthetic strategy depends on the desired substitution pattern of the final molecule. Here are some general guidelines:

  • For pyrazolo[3,4-b]pyridines: A common and effective method is the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] Three-component reactions involving an aldehyde, a ketone, and an aminopyrazole are particularly useful for controlling regioselectivity.[1][5]

  • For pyrazolo[4,3-c]pyridines: These can be synthesized by constructing the pyrazole ring onto a pre-existing pyridine core.

  • For pyrazolo[1,5-a]pyridines: These are often synthesized from N-amino-2-iminopyridines.

Q2: What is the role of palladium catalysts in pyrazolopyridine synthesis, and how do I choose the right one?

Palladium catalysts are frequently used to form C-C and C-N bonds in the synthesis of complex heterocyclic systems like pyrazolopyridines. The most common applications are in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves:

  • Oxidative Addition: The Pd(0) catalyst reacts with an organic halide to form a Pd(II) species.

  • Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The second coupling partner is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium, regenerating the Pd(0) catalyst.

Palladium-Catalyzed Cross-Coupling Cycle:

pd_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (R'-M) pd2_intermediate->transmetalation pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Choosing the right palladium catalyst system (precatalyst, ligand, and base) is crucial and often requires screening. The choice of ligand is particularly important as it influences the stability, activity, and selectivity of the catalyst.

Q3: How can I systematically optimize my reaction conditions for the best yield and purity?

While the traditional "one-variable-at-a-time" (OVAT) approach can be effective, a more efficient and comprehensive method is to use Design of Experiments (DoE) . DoE is a statistical approach that allows you to simultaneously vary multiple reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and analyze their effects on the outcome (e.g., yield, purity). This not only helps you find the optimal conditions faster but also allows you to identify interactions between variables that would be missed with the OVAT method.

Q4: What are the key safety precautions I should take when synthesizing pyrazolopyridines?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards in pyrazolopyridine synthesis depend on the reagents being used. For example:

  • Hydrazine and its derivatives: These are often used in pyrazole synthesis and are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

  • Palladium catalysts: While generally not highly toxic, they can be expensive and should be handled with care to avoid contamination.

  • Strong acids and bases: These are corrosive and should be handled with appropriate PPE.

  • Organic solvents: Many are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8]

  • Diazonium salts: Some synthetic routes may involve diazonium salts, which can be explosive under certain conditions. They should be handled with extreme care and appropriate safety measures in place.[2]

Always conduct a thorough risk assessment before starting any new reaction.

Q5: My pyrazolopyridine product seems to be unstable. What could be the cause and how can I handle it?

Some pyrazolopyridine derivatives can be sensitive to air, light, or acid/base. If you suspect your product is unstable, consider the following:

  • Air Sensitivity: If the compound is prone to oxidation, handle it under an inert atmosphere and store it in a tightly sealed container, possibly in a desiccator or freezer.

  • Light Sensitivity: Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil.

  • pH Sensitivity: Some pyrazolopyridines may be unstable in the presence of strong acids or bases. Ensure that the final product is isolated and stored under neutral conditions.

If you are facing persistent stability issues, you may need to consider derivatization or the use of protecting groups to temporarily mask sensitive functionalities.

III. References

  • Universitat Ramon Llull. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • ARKAT USA, Inc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Retrieved from [Link]

  • American Chemical Society Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our approach is rooted in established reaction mechanisms and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically proceeds via a [3+2] cycloaddition reaction between a 1-amino-4-methoxypyridinium salt and ethyl propiolate. This reaction, while generally efficient, can be prone to the formation of several side products that may complicate purification and reduce the overall yield of the desired product. Understanding the potential side reactions is crucial for optimizing the synthetic protocol and achieving high purity.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis and purification of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer:

Low yields can stem from several factors, primarily related to the stability and reactivity of the intermediates and the formation of competing side products.

  • Incomplete Formation of the N-Aminopyridinium Ylide: The active 1,3-dipole for the cycloaddition is the N-aminopyridinium ylide, which is generated in situ from the corresponding 1-aminopyridinium salt by deprotonation with a base. If the base is not strong enough or is used in a substoichiometric amount, the concentration of the reactive ylide will be low, leading to a sluggish reaction and incomplete conversion of starting materials.

  • Side Reactions of the N-Aminopyridinium Ylide: N-aminopyridinium ylides are reactive species that can undergo side reactions other than the desired cycloaddition. One common side reaction is dimerization, which can occur if the concentration of the ylide is too high or if the dipolarophile (ethyl propiolate) is not sufficiently reactive.[1]

  • Polymerization of Ethyl Propiolate: Ethyl propiolate is an activated alkyne and can undergo self-polymerization, especially in the presence of bases or at elevated temperatures. This is a common issue that consumes the dipolarophile and leads to the formation of intractable polymeric materials.[2][3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role. The cycloaddition may require specific conditions to favor the desired product over side reactions. For instance, running the reaction at too high a temperature might promote polymerization of ethyl propiolate.

Experimental Protocol to Improve Yield:

  • Ensure Efficient Ylide Formation: Use a suitable base (e.g., a non-nucleophilic organic base like triethylamine or DBU) in at least a stoichiometric amount relative to the 1-aminopyridinium salt. The base should be added slowly to the reaction mixture to maintain a steady, low concentration of the ylide.

  • Control the Addition of Ethyl Propiolate: Add the ethyl propiolate slowly to the reaction mixture containing the in situ generated ylide. This ensures that the ylide reacts with the dipolarophile as it is formed, minimizing the chance of ylide dimerization.

  • Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS. If the reaction is too slow, the temperature can be gradually increased.

  • Choose an Appropriate Solvent: Aprotic solvents such as acetonitrile, dichloromethane, or THF are generally suitable for this type of cycloaddition. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.

Question 2: I see an unexpected peak in my LC-MS analysis with the same mass as my desired product. What could it be?

Answer:

The presence of an isomer with the same mass as the target compound strongly suggests the formation of a regioisomer . In the [3+2] cycloaddition of the N-aminopyridinium ylide with the unsymmetrical ethyl propiolate, two different regioisomers can theoretically be formed.[4]

  • Expected Product: Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

  • Potential Regioisomeric Side Product: Ethyl 4-methoxypyrazolo[1,5-a]pyridine-2-carboxylate

The formation of one regioisomer over the other is governed by the electronic and steric effects of the substituents on both the 1,3-dipole and the dipolarophile.

dot

Regioisomer_Formation cluster_reactants Reactants Ylide 4-Methoxy Pyridinium Ylide Reaction_Center [3+2] Cycloaddition Ylide->Reaction_Center Propiolate Ethyl Propiolate Propiolate->Reaction_Center Product Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (Desired Product) Reaction_Center->Product Pathway A Side_Product Ethyl 4-methoxypyrazolo[1,5-a]pyridine-2-carboxylate (Regioisomeric Side Product) Reaction_Center->Side_Product Pathway B Polymerization_Pathway Propiolate Ethyl Propiolate Polymer Poly(ethyl propiolate) (Polymeric Side Product) Propiolate->Polymer Initiation & Propagation Base Base / Heat Base->Polymer

Sources

Technical Support Center: Pyrazolopyridine Purification by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazolopyridine purification using High-Performance Liquid Chromatography (HPLC). This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and extensive field experience. As Senior Application Scientists, our goal is to empower you to diagnose and resolve common challenges encountered during the purification of this important class of nitrogen-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the HPLC purification of pyrazolopyridines.

Q1: Why do my pyrazolopyridine peaks often show significant tailing in reverse-phase HPLC?

Peak tailing for basic compounds like pyrazolopyridines is a frequent issue in reverse-phase chromatography.[1][2] The primary cause is secondary interactions between the basic nitrogen atoms in the pyrazolopyridine structure and residual silanol groups on the surface of the silica-based stationary phase.[2][3] These silanol groups can be acidic and interact ionically with the protonated basic analyte, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3][4]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[5]

  • Column Selection: Employing a highly end-capped column or a column specifically designed for the analysis of basic compounds can significantly improve peak shape.[6][7]

Q2: What is a good starting point for mobile phase selection when purifying pyrazolopyridines?

A common starting point for reverse-phase HPLC of pyrazolopyridines is a mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water.[8] Due to the basic nature of pyrazolopyridines, it is crucial to control the pH of the aqueous portion. A buffered mobile phase is highly recommended for reproducible results.[9]

A typical starting condition could be:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

The choice between ACN and MeOH can influence selectivity, and a gradient elution from a low to a high percentage of the organic modifier is generally a good strategy for separating compounds with a range of polarities.[10]

Q3: My pyrazolopyridine seems to be degrading during the HPLC run. What could be the cause?

Pyrazolopyridine scaffolds can be susceptible to degradation under certain conditions, particularly at extreme pH values or elevated temperatures.[11][12] Hydrolysis of functional groups on the pyrazolopyridine ring can occur, especially in strongly acidic or alkaline mobile phases.[11]

To address potential degradation:

  • pH Stability Studies: If stability is a concern, it is advisable to conduct stress testing of your compound at different pH values before extensive purification.[12][13]

  • Temperature Control: Maintain the column and samples at a controlled, and if necessary, reduced temperature.

  • Minimize Run Time: Optimize the method to reduce the overall analysis time, thereby minimizing the exposure of the compound to potentially harsh conditions.

Q4: I am observing low recovery of my pyrazolopyridine after preparative HPLC. What are the likely causes?

Low recovery in preparative HPLC can stem from several factors.[14] For pyrazolopyridines, strong adsorption to the stationary phase can be a significant contributor. Other potential causes include:

  • Sample Precipitation: The compound may precipitate on the column if the sample solvent is too strong or incompatible with the mobile phase.[15]

  • Incomplete Elution: The compound may be strongly retained on the column and not fully eluted under the gradient conditions.

  • Compound Instability: As mentioned previously, degradation during the run can lead to a loss of the desired product.[16]

  • Issues with Fraction Collection: Improperly set fraction collection parameters can lead to the desired peak being missed or only partially collected.[17]

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting specific issues you may encounter during the HPLC purification of pyrazolopyridines.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common problem that can affect both resolution and quantitation.

Start Poor Peak Shape (Tailing, Fronting, Split) Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Tailing_Cause1 Secondary Interactions (Silanol Groups) Tailing->Tailing_Cause1 Yes Splitting Peak Splitting? Fronting->Splitting No Fronting_Cause1 Column Overload Fronting->Fronting_Cause1 Yes Fronting_Cause2 Sample Solvent Stronger than Mobile Phase Fronting->Fronting_Cause2 Yes Splitting_Cause1 Column Contamination or Void Splitting->Splitting_Cause1 Yes Splitting_Cause2 Sample Solvent Incompatibility Splitting->Splitting_Cause2 Yes Tailing_Sol1 Lower Mobile Phase pH (e.g., add 0.1% TFA/Formic Acid) Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Use Competing Base (e.g., Triethylamine) Tailing_Cause1->Tailing_Sol2 Tailing_Sol3 Use End-Capped Column or Base-Deactivated Column Tailing_Cause1->Tailing_Sol3 Fronting_Sol1 Reduce Sample Concentration or Injection Volume Fronting_Cause1->Fronting_Sol1 Fronting_Sol2 Dissolve Sample in Initial Mobile Phase Fronting_Cause2->Fronting_Sol2 Splitting_Sol1 Flush or Replace Guard/Analytical Column Splitting_Cause1->Splitting_Sol1 Splitting_Sol2 Match Sample Solvent to Mobile Phase Splitting_Cause2->Splitting_Sol2

Caption: Troubleshooting workflow for poor HPLC peak shape.

Protocol 1: Mobile Phase pH Adjustment for Tailing Peaks

  • Prepare Aqueous Mobile Phase with Acid Modifier:

    • To 1 L of HPLC-grade water, add 1.0 mL of Trifluoroacetic Acid (TFA) or Formic Acid for a 0.1% solution.

    • Filter the solution through a 0.45 µm filter.

    • This will bring the pH to approximately 2-3.

  • Run a Gradient:

    • Use the acidified water as mobile phase A and acetonitrile or methanol as mobile phase B.

    • Run a standard gradient (e.g., 5-95% B over 20 minutes) to observe the effect on peak shape.

Causality: By operating at a low pH, the residual silanol groups on the silica packing are protonated and thus less likely to interact with the basic pyrazolopyridine analyte.[3][4] This minimizes the secondary ionic interactions that cause peak tailing.

Problem 2: Low Resolution or Co-eluting Peaks

Achieving adequate separation between the target pyrazolopyridine and impurities is critical for obtaining a pure product.

StrategyActionRationale
Optimize Mobile Phase Change the organic modifier (e.g., from acetonitrile to methanol).[10]Different organic solvents can alter the selectivity of the separation by changing the interactions between the analytes and the stationary phase.
Adjust Gradient Slope Decrease the steepness of the gradient (i.e., increase the gradient time).A shallower gradient allows more time for closely eluting compounds to separate.
Change Stationary Phase Switch to a column with a different chemistry (e.g., C18 to a phenyl-hexyl or embedded polar group phase).Different stationary phases offer different retention mechanisms and selectivities.
Temperature Control Increase or decrease the column temperature.Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.

Protocol 2: Systematic Approach to Improving Resolution

  • Initial Run: Perform a broad gradient run (e.g., 5-95% ACN in 20 minutes) to determine the approximate elution time of your compound of interest.

  • Gradient Optimization:

    • Based on the initial run, create a shallower gradient around the elution time of the target compound. For example, if the peak of interest elutes at 40% ACN, try a gradient of 30-50% ACN over 30 minutes.

  • Solvent Switching:

    • If resolution is still poor, replace acetonitrile with methanol and repeat the gradient optimization.

  • Column Screening:

    • If solvent and gradient optimization are insufficient, screen columns with different stationary phases.

Problem 3: Sample Recovery and Stability Issues

Ensuring the integrity and quantitative recovery of your pyrazolopyridine is essential, especially in a drug development context.

Start Low Recovery or Suspected Instability Check_Recovery Quantify Recovery with External Standard Start->Check_Recovery Stability_Test Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Stability_Test Low_Recovery_Path Recovery < 85%? Check_Recovery->Low_Recovery_Path Degradation_Path Degradation Observed? Stability_Test->Degradation_Path Recovery_Sol1 Check for Sample Precipitation (Dilute sample in initial mobile phase) Low_Recovery_Path->Recovery_Sol1 Yes Recovery_Sol2 Extend Gradient or Add High-Strength Wash Step Low_Recovery_Path->Recovery_Sol2 Yes Recovery_Sol3 Use a More Inert Column (e.g., PEEK-lined) Low_Recovery_Path->Recovery_Sol3 Yes Stability_Sol1 Use Milder Mobile Phase pH (e.g., Ammonium Acetate buffer) Degradation_Path->Stability_Sol1 Yes Stability_Sol2 Reduce Column Temperature Degradation_Path->Stability_Sol2 Yes Stability_Sol3 Use Amber Vials and Minimize Exposure to Light Degradation_Path->Stability_Sol3 Yes

Caption: Workflow for addressing low recovery and stability.

Protocol 3: Forced Degradation Study

  • Prepare Stock Solutions: Dissolve the pyrazolopyridine sample in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate the stock solution at 80°C for 24 hours.

    • Photolytic: Expose the stock solution to UV light.

  • Analysis: Neutralize the acidic and basic samples, then analyze all samples by HPLC against a control (unstressed) sample. Look for the appearance of new peaks and a decrease in the area of the main peak. This information will guide you in selecting appropriate mobile phase and handling conditions.[12]

References

  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • ResearchGate. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LCGC International. (2019). The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development. Retrieved from [Link]

  • PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • National Institutes of Health. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • WelchLab. (n.d.). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Retrieved from [Link]

  • ResearchGate. (2018). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. Retrieved from [Link]

  • Reddit. (n.d.). MS-friendly RP-HPLC buffers (pH 2-8)?. Retrieved from [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]

  • (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • LCGC International. (n.d.). Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. Retrieved from [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

  • Scilit. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from [Link]

Sources

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an educational and technical guide based on established principles of organic chemistry and pharmaceutical stability testing. While specific public data on the stability of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is limited, the information provided is grounded in the known reactivity of its constituent functional groups—a pyrazolo[1,5-a]pyridine core, an ethyl ester, and a methoxy group. Users should always validate these principles with their own experimental data.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

To ensure long-term stability, Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate should be stored in a cool, dark, and dry place. A desiccator at 2-8°C is ideal. The container should be tightly sealed to prevent moisture ingress and exposure to air. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.

What are the most likely degradation pathways for this molecule?

Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis of the Ethyl Ester: The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This will result in the formation of 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid and ethanol.

  • Photodegradation: Aromatic and heterocyclic ring systems, especially those with electron-donating groups like a methoxy substituent, can be sensitive to light, particularly UV radiation.[3][4][5] This can lead to complex degradation product profiles.

Is this compound sensitive to pH?

Yes. The ethyl ester moiety is the primary site of pH sensitivity.

  • Acidic Conditions: Acid-catalyzed hydrolysis can occur, though the reaction is typically reversible.[1][2][6][7] To drive the reaction towards completion, an excess of water is required.[1]

  • Basic Conditions: Base-catalyzed hydrolysis, also known as saponification, is generally faster and irreversible.[8] The reaction consumes the base and forms the carboxylate salt of the parent acid.[2][7]

My analytical results show a new, more polar impurity over time. What could it be?

The most likely candidate for a more polar impurity is the hydrolysis product: 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid . Carboxylic acids are significantly more polar than their corresponding ethyl esters, which results in shorter retention times on reverse-phase HPLC and lower Rf values on normal-phase TLC.

Troubleshooting Guide

Issue 1: Purity Decrease During Storage or in Solution
  • Observation: HPLC analysis shows a decrease in the main peak area and the appearance of a new, earlier-eluting peak. TLC analysis shows a new spot with a lower Rf value.

  • Probable Cause: Ester Hydrolysis . This is often caused by residual moisture or acidic/basic impurities in the storage container or solvent.

  • Causality & Action Plan:

    • Verify Solvent Purity: Ensure solvents used to dissolve the compound are anhydrous and free from acidic or basic contaminants. Use freshly opened bottles of high-purity solvents.

    • Control Storage Environment: Store the solid compound under desiccation and inert gas. If stored as a solution, prepare fresh solutions for each experiment and avoid long-term storage, especially at room temperature.

    • Co-injection Analysis: To confirm the identity of the impurity, synthesize or purchase a standard of the corresponding carboxylic acid and perform a co-injection in your HPLC system. If the impurity peak area increases, you have confirmed its identity.

Issue 2: Inconsistent Results or Reaction Failure
  • Observation: A reaction using Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate as a starting material is giving low yields or failing completely.

  • Probable Cause: Degradation Prior to Reaction . The compound may have degraded during storage or handling, meaning the actual amount of active starting material is lower than calculated.

  • Causality & Action Plan:

    • Purity Check: Always verify the purity of the starting material by HPLC or qNMR before use.

    • pH of Reaction Mixture: If the reaction conditions are strongly acidic or basic, consider if this could be hydrolyzing the ester. If the ester is required for the reaction, alternative, non-hydrolytic conditions may be needed.

    • Protect from Light: If the reaction is light-sensitive, conduct the experiment in amber glassware or cover the reaction vessel with aluminum foil.

Issue 3: Multiple Unidentified Impurities After Photochemical Reaction
  • Observation: After a reaction involving light or upon prolonged exposure to ambient light, the analytical chromatogram shows multiple new peaks that are difficult to identify.

  • Probable Cause: Photodegradation . Aromatic systems can undergo complex reactions upon exposure to light, leading to a variety of degradation products.[3][4][5] The methoxy group can further influence these pathways.[4][5][9]

  • Causality & Action Plan:

    • Conduct Photostability Stress Test: Perform a controlled photostability study as described in the protocols section below (and guided by ICH Q1B principles) to characterize the degradation products.[10]

    • LC-MS Analysis: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to get molecular weight information on the unknown impurities, which is a crucial first step in structure elucidation.[11]

Visualizing Potential Degradation Pathways

The primary degradation pathways are hydrolysis and oxidation. The diagram below illustrates the structures of the parent compound and its most likely degradation products.

G parent Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (Parent Compound) hydrolysis_product 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (Hydrolysis Product) parent->hydrolysis_product H₂O / H⁺ or OH⁻ (Hydrolysis) ethanol Ethanol parent->ethanol H₂O / H⁺ or OH⁻ (Hydrolysis) n_oxide N-Oxide Derivative (Oxidation Product) parent->n_oxide [O] (Oxidation)

Caption: Predicted degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability, following principles outlined in ICH guidelines.[12][13][14]

Objective: To generate likely degradation products under stress conditions (hydrolysis, oxidation, photolysis).

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines). Concurrently, run a dark control by wrapping an identical sample in aluminum foil.

  • Sample Analysis:

    • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation. The target is typically 5-20% degradation to ensure that secondary degradation is minimized.[12]

    • Identify and quantify the degradation products.

G start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic) start->stress sampling Sample at Time Points (e.g., 0, 4, 8, 24h) stress->sampling neutralize Neutralize (if applicable) sampling->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze evaluate Evaluate Data: - % Degradation - Impurity Profile analyze->evaluate finish Identify Degradation Pathways evaluate->finish

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a primary technique for stability testing.[11]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for acidic and basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 90% B over 20 minA gradient is essential to elute both the polar degradation products (like the carboxylic acid) and the less polar parent compound in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV-Vis or PDA Detector at 254 nm (or λmax)A Photodiode Array (PDA) detector is preferred to assess peak purity and identify the optimal wavelength.
Injection Vol. 10 µLStandard injection volume.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]

  • Hydrolysis of esters. Chemguide. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available from: [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

  • Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. National Institutes of Health. Available from: [Link]

  • Photodegradation of methoxy substituted curcuminoids. SciSpace. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available from: [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available from: [Link]

  • Mechanism of ester hydrolysis. YouTube. Available from: [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Ester hydrolysis. Wikipedia. Available from: [Link]

  • ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. NCBI. Available from: [Link]

  • Photodegradation of methoxy substituted curcuminoids. PubMed. Available from: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PubMed Central. Available from: [Link]

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avoiding impurities in the synthesis of pyrazolopyridine esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyridine esters are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and drug discovery. Their synthesis, while well-established, can be prone to the formation of various impurities that can complicate purification, reduce yields, and impact the biological activity of the final compounds. This guide is designed to be a comprehensive resource for troubleshooting and preventing the formation of these impurities.

Common Impurities in Pyrazolopyridine Ester Synthesis: A Troubleshooting Guide

This section details the most frequently encountered impurities, their mechanisms of formation, and strategies for their mitigation.

Incomplete Cyclization and Aromatization

Problem: The presence of partially cyclized intermediates or non-aromatized dihydropyrazolopyridine species is a common issue, leading to a complex product mixture.

Root Cause Analysis:

The formation of the pyrazolopyridine core often proceeds through a multi-step condensation and cyclization sequence. The final step typically involves an oxidation to achieve the stable aromatic ring system. If this oxidation is incomplete, dihydropyrazolopyridine impurities will be present.[1][2] This can be particularly prevalent in reactions that rely on air oxidation, as the efficiency can be influenced by factors such as solvent, temperature, and reaction time.[1][2]

Troubleshooting & Prevention:

  • Ensure Adequate Oxidation: When relying on air as the oxidant, ensure vigorous stirring and an open (yet safe) reaction setup to maximize air exposure.[1][2] In some cases, extending the reaction time at reflux in a solvent like ethanol can facilitate complete oxidation.[1][2]

  • Employ Oxidizing Agents: If incomplete oxidation persists, consider the addition of a mild chemical oxidizing agent. Common choices include manganese dioxide (MnO₂), or bubbling air or oxygen through the reaction mixture.

  • Catalyst Choice: The choice of catalyst can also influence the rate of both cyclization and subsequent aromatization.[3]

Formation of Regioisomers

Problem: When using unsymmetrical starting materials, such as non-symmetrical 1,3-dicarbonyl compounds, the formation of two or more regioisomers can occur, leading to significant purification challenges.[1]

Root Cause Analysis:

The formation of regioisomers is a direct consequence of the competing reactivity of the different electrophilic sites on the unsymmetrical precursor.[1] The final product distribution will depend on the relative electrophilicity of these sites and the reaction conditions.[1]

Troubleshooting & Prevention:

  • Strategic Choice of Starting Materials: Whenever possible, utilize symmetrical starting materials to avoid the possibility of regioisomer formation.

  • Exploit Electronic and Steric Differences: If an unsymmetrical starting material is necessary, select one with significant electronic or steric differences between the reactive sites to favor the formation of a single isomer.

  • Reaction Condition Optimization: Systematically vary reaction parameters such as temperature, solvent, and catalyst. Lower temperatures often favor the thermodynamically more stable product, potentially increasing regioselectivity.

  • Chromatographic Separation: If a mixture of regioisomers is unavoidable, purification by column chromatography is often the most effective separation method.[4]

Side Reactions of the Ester Group

Problem: The ester functionality is susceptible to hydrolysis and transesterification under certain reaction conditions, leading to the formation of the corresponding carboxylic acid or a different ester byproduct.

Root Cause Analysis:

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ester to the corresponding carboxylic acid.[5] Many pyrazolopyridine syntheses are performed at elevated temperatures, which can accelerate this process.

  • Transesterification: If the reaction is carried out in an alcohol solvent that is different from the alcohol moiety of the ester (e.g., synthesizing an ethyl ester in methanol), transesterification can occur, particularly in the presence of acid or base catalysts.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the risk of hydrolysis. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: When possible, use a solvent that matches the alcohol portion of the ester (e.g., ethanol for ethyl esters). If a different solvent is required, consider a non-alcoholic solvent.

  • Control of pH: Avoid strongly acidic or basic conditions if the ester is sensitive. If a catalyst is required, consider milder options.

  • Work-up Procedure: During the work-up, minimize contact time with aqueous acidic or basic solutions.

Byproducts from Starting Materials

Problem: Impurities present in the starting materials or byproducts from their degradation can be carried through the synthesis or participate in side reactions.

Root Cause Analysis:

The purity of the starting materials is paramount for a clean reaction. For example, residual hydrazine from the synthesis of a pyrazole precursor can lead to the formation of various side products.[6] Similarly, degradation of reagents under the reaction conditions can introduce unexpected impurities.

Troubleshooting & Prevention:

  • Starting Material Purity: Always use high-purity starting materials. If the purity is questionable, purify them before use by recrystallization, distillation, or chromatography.

  • Reagent Stability: Be aware of the stability of your reagents under the chosen reaction conditions. Some reagents may decompose at elevated temperatures or in the presence of certain catalysts.

  • Monitoring of Starting Materials: Use analytical techniques like HPLC or GC-MS to assess the purity of your starting materials before beginning the synthesis.[6]

FAQ Section

Q1: I am observing a significant amount of a dihydropyrazolopyridine intermediate in my final product. How can I drive the reaction to completion?

A1: Incomplete aromatization is a common issue. To address this, you can try extending the reaction time, increasing the reaction temperature, or ensuring better exposure to air by vigorous stirring in an open flask (with appropriate safety precautions).[1][2] If these measures are ineffective, the addition of a mild oxidizing agent like manganese dioxide (MnO₂) can be beneficial.

Q2: My reaction with an unsymmetrical β-ketoester is producing a mixture of regioisomers that are difficult to separate. What can I do?

A2: The formation of regioisomers is a known challenge with unsymmetrical starting materials.[1] To improve selectivity, you can try optimizing the reaction conditions. Lowering the reaction temperature often favors the formation of the thermodynamically more stable isomer. If you are still unable to achieve the desired selectivity, you may need to rely on careful column chromatography for separation.[4] For future syntheses, consider if a symmetrical starting material could be used to circumvent this issue entirely.

Q3: I have identified the corresponding carboxylic acid of my target ester as a major impurity. What is the likely cause and how can I prevent it?

A3: The presence of the carboxylic acid is a strong indicator of ester hydrolysis.[5] This is typically caused by the presence of water in your reaction mixture, especially under acidic or basic conditions. To prevent this, ensure you are using anhydrous solvents and reagents and running the reaction under an inert atmosphere. During the work-up, minimize the time your product is in contact with aqueous acidic or basic solutions.

Q4: I am seeing an unexpected ester in my final product (e.g., a methyl ester when I started with an ethyl ester). What is happening?

A4: This is a classic case of transesterification. It occurs when your reaction is performed in an alcohol solvent that is different from the alcohol moiety of your starting ester (e.g., using methanol as a solvent for an ethyl ester synthesis). This process is often catalyzed by acids or bases. To avoid this, use a solvent that matches the alcohol of your ester or switch to a non-alcoholic solvent.

Q5: How can I best purify my final pyrazolopyridine ester product?

A5: The most common and effective methods for purifying pyrazolopyridine esters are recrystallization and column chromatography.[4] The choice between the two will depend on the nature of the impurities. If the impurities are significantly different in polarity from your product, column chromatography will likely provide the best separation. If the impurities are minor and have similar polarity, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the appropriate 5-aminopyrazole (1.0 eq) in anhydrous ethanol (10 mL/mmol of pyrazole) is added the desired β-ketoester (1.1 eq).

  • A catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolopyridine ester.[4]

Protocol 2: Recrystallization for Purification
  • Dissolve the crude pyrazolopyridine ester in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is filtered hot.

  • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Impurities

G start Impurity Detected in Pyrazolopyridine Ester Synthesis q1 What is the nature of the impurity? start->q1 incomplete Incomplete Cyclization/ Aromatization (e.g., Dihydropyridine) q1->incomplete Unsaturated intermediate regioisomer Regioisomer Formation q1->regioisomer Isomeric mixture ester_side_reaction Ester Side Reaction (Hydrolysis/Transesterification) q1->ester_side_reaction Carboxylic acid or different ester starting_material Starting Material Impurity q1->starting_material Correlates with starting material impurity profile sol_incomplete Increase oxidation: - Longer reaction time - Better air exposure - Add oxidizing agent incomplete->sol_incomplete sol_regioisomer Optimize for selectivity: - Lower temperature - Change catalyst/solvent - Use symmetric starting material regioisomer->sol_regioisomer sol_ester Control reaction conditions: - Anhydrous conditions - Match solvent to ester - Avoid strong acid/base ester_side_reaction->sol_ester sol_starting_material Purify starting materials: - Recrystallization - Chromatography - Distillation starting_material->sol_starting_material

Caption: Troubleshooting decision tree for common impurities.

Reaction Pathway Leading to Common Impurities

G cluster_main Desired Reaction Pathway cluster_impurities Impurity Formation Pathways Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Dihydropyrazolopyridine Dihydropyrazolopyridine Intermediate->Dihydropyrazolopyridine Pyrazolopyridine Ester Pyrazolopyridine Ester Dihydropyrazolopyridine->Pyrazolopyridine Ester Incomplete Oxidation Impurity Incomplete Oxidation Impurity Dihydropyrazolopyridine->Incomplete Oxidation Impurity Insufficient Oxidant/Time Hydrolysis Impurity\n(Carboxylic Acid) Hydrolysis Impurity (Carboxylic Acid) Pyrazolopyridine Ester->Hydrolysis Impurity\n(Carboxylic Acid) H2O, Acid/Base Transesterification\nImpurity Transesterification Impurity Pyrazolopyridine Ester->Transesterification\nImpurity Different Alcohol Solvent Unsymmetrical\nStarting Materials Unsymmetrical Starting Materials Regioisomeric Impurity Regioisomeric Impurity Unsymmetrical\nStarting Materials->Regioisomeric Impurity Lack of Selectivity

Caption: Formation pathways of common impurities.

References

  • Ghaedi, A., et al. (2017). A novel and efficient synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines using 2,4-dioxo-4-phenylbutanoate derivatives.
  • Bukin, V. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 834.
  • de la Torre, D., et al. (2022).
  • Guzmán, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-896.
  • de la Torre, D., et al. (2022).
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, 20(5).
  • Hosseini-Zare, H., et al. (2022).
  • Zhang, L., et al. (2013). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2013(3), 258-269.
  • Nguyen, V. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1835-1845.
  • Movassaghi, M., & Chen, B. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
  • Singh, U. P., et al. (2021). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). European Journal of Medicinal Chemistry, 213, 113168.

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrazolopyridine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold represents a privileged structure with significant therapeutic potential.[1] Its resemblance to the natural purine core allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a versatile starting point for the development of targeted cancer therapies.[2] This guide provides an in-depth comparison of pyrazolopyridine analogs, delving into their structure-activity relationships (SAR), and offering practical, field-proven insights into their experimental evaluation.

The Pyrazolopyridine Core: A Versatile Scaffold for Kinase Inhibition

The pyrazolopyridine nucleus is a bicyclic heterocycle that serves as a bioisostere of adenine, the purine nucleobase in ATP. This structural mimicry is fundamental to its ability to act as a competitive inhibitor at the ATP-binding site of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology. Pyrazolopyridine derivatives have emerged as a particularly successful class of kinase inhibitors, with several compounds advancing into clinical trials.[1]

The versatility of the pyrazolopyridine scaffold lies in its amenability to chemical modification at multiple positions. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the causal relationship between specific structural changes and the resulting biological activity is paramount for the rational design of novel and effective anticancer agents.[3]

Structure-Activity Relationship (SAR) of Pyrazolopyridine Analogs: A Comparative Analysis

The biological activity of pyrazolopyridine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.[4] These modifications dictate the compound's interaction with the target kinase, thereby modulating its inhibitory potency and selectivity.

Targeting Src Family Kinases (SFKs)

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell growth, migration, and survival.[5] Their overactivity is frequently implicated in cancer progression.[6] Pyrazolopyrimidine derivatives, closely related to pyrazolopyridines, have been extensively explored as SFK inhibitors.[7][8] A key strategy in developing potent and selective SFK inhibitors from the promiscuous kinase inhibitor PP1 involved iterative ligand-based design and phenotypic screening.[7]

Table 1: Comparative Activity of Pyrazolopyrimidine Analogs as Src Kinase Inhibitors [8]

CompoundC3-SubstituentN1-SubstituentSrc IC50 (nM)ABL IC50 (nM)
PP1 p-tolylt-butyl17130
8d 7-azaindol-5-yl2-[4-(dimethylamino)-1-piperidyl]ethyl27>10,000
9d 7-azaindol-5-yl2-(1-piperidyl)ethyl<0.54
eCF506 Functionalized phenyl ring2-[4-(dimethylamino)-1-piperidyl]ethyl<0.5>500

Data compiled from a study on the discovery of potent and selective Src family kinase inhibitors.[8]

The SAR studies revealed that modifications at the C3 and N1 positions of the pyrazolopyrimidine core are critical for both potency and selectivity. The introduction of a 7-azaindol-5-yl group at the C3 position and a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position led to a significant increase in selectivity for Src over Abl kinase.[8] Further optimization of the C3 substituent, replacing the 7-azaindol-5-yl group with a functionalized phenyl ring, resulted in eCF506, a highly potent and selective Src inhibitor with subnanomolar IC50 and excellent separation from Abl inhibition.[7]

Targeting Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[9] Pyrazole and pyrazoline-based derivatives have been investigated as EGFR tyrosine kinase inhibitors (TKIs).[9][10]

Table 2: Comparative Activity of Pyrazole-Based Analogs Against Cancer Cell Lines

CompoundKey Structural FeaturesCell LineIC50 (µM)
2A Pyrazoline with chloro substituentVariousIncreased cytotoxicity
2B/2C Pyrazoline with hydroxyl substituentVariousDecreased cytotoxicity
Compound 9 5-oxo-5H-indeno-[1,2-b]pyridine-3-carbonitrileMultipleReduced activity of AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ at 100 µM

Data compiled from studies on pyrazole and pyrazoline-based anticancer agents.[10]

SAR studies on pyrazoline derivatives indicated that the presence of a halogen substituent, such as chlorine, enhances cytotoxic activity, while hydroxyl groups tend to decrease it.[10] Molecular docking studies suggest that these compounds can bind to the active site of the EGFR receptor.[10] For broader spectrum inhibitors like compound 9, which incorporates a more complex fused ring system, the activity is spread across multiple kinases.[10]

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer.[11]

Table 3: Comparative Activity of Pyrazole-Based CDK Inhibitors

CompoundTarget KinasesHCT116 IC50 (µM)Key SAR Insights
Compound 27 CDK1, CDK2, HDAC1, HDAC2, HDAC30.71o-dichlorophenyl moiety is optimal; aniline is a favorable solvent-exposed moiety.[11]

Data from a study on dual CDK and histone deacetylase (HDAC) inhibitors.[11]

For pyrazole-based CDK inhibitors, the nature of the substituents plays a crucial role in determining potency and selectivity. In the case of compound 27, a dual CDK/HDAC inhibitor, SAR studies revealed that an o-dichlorophenyl group and an aniline motif were key for its potent anticancer activity.[11]

Key Signaling Pathways Targeted by Pyrazolopyridine Analogs

Pyrazolopyridine analogs exert their anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt/mTOR and the Src kinase signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[12] Its dysregulation is one of the most common oncogenic events in human cancers.[12] The tumor suppressor PTEN is a key negative regulator of this pathway.[13][14]

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway.

The Src Kinase Signaling Pathway

Src kinase is a non-receptor tyrosine kinase that, upon activation, can trigger multiple downstream signaling cascades, including the Ras-ERK and PI3K-Akt pathways, promoting cell proliferation, survival, and migration.[6]

Src_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor Src Src Kinase Receptor->Src Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_ERK Ras/ERK Pathway Src->Ras_ERK Migration Migration & Invasion Src->Migration Proliferation Proliferation & Survival PI3K_Akt->Proliferation Ras_ERK->Proliferation

Caption: The Src kinase signaling pathway.

Experimental Protocols for the Evaluation of Pyrazolopyridine Analogs

The robust evaluation of pyrazolopyridine analogs requires well-defined and validated experimental protocols. Here, we provide step-by-step methodologies for two key assays in the characterization of anticancer compounds.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (Add DMSO or Solubilization Buffer) C->D E 5. Measure Absorbance (570 nm) D->E

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolopyridine analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a period relevant to the cell line and compound (typically 24-72 hours).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing media and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[15]

Experimental Workflow: ADP-Glo™ Kinase Assay

ADPGlo_Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP, add luciferase/luciferin) B->C D 4. Measure Luminescence C->D

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate by combining the kinase, substrate, ATP, and the pyrazolopyridine inhibitor at various concentrations. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[16] Incubate at room temperature for approximately 40 minutes.[16]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[17] Incubate at room temperature for 30-60 minutes.[18]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the kinase activity.

Conclusion

The pyrazolopyridine scaffold is a highly valuable framework in the design of novel kinase inhibitors for cancer therapy. A thorough understanding of the structure-activity relationships of pyrazolopyridine analogs is essential for the rational design of compounds with improved potency, selectivity, and drug-like properties. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers and drug development professionals in their efforts to advance the field of targeted oncology.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved January 26, 2026, from [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry, 59(13), 6147–6164. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). Anti-Cancer Agents in Medicinal Chemistry, 25(1). [Link]

  • Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. (2023). Journal of Hematology & Oncology, 16(1), 83. [Link]

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  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry, 59(13), 6147-6164. [Link]

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  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry, 62(24), 11217-11236. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), 55626. [Link]

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  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry, 15(4), 868-886. [Link]

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  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 26, 2026, from [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). Molecules, 28(21), 7291. [Link]

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in vitro assay validation for compounds derived from Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth technical comparison of in vitro assay validation methodologies, specifically tailored for compounds derived from the Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate core structure. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis to guide your research and development efforts.

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases and cytotoxic effects against cancer cell lines.[1][2] Given this, robust and reliable in vitro assays are paramount to accurately characterize the biological activity of novel analogs and guide structure-activity relationship (SAR) studies.

The Imperative of Rigorous In Vitro Assay Validation

In the landscape of drug discovery, in vitro assays serve as the primary filter for identifying and characterizing promising compounds. The data generated from these assays form the foundation for critical decisions, including lead optimization and progression into more complex biological systems. Therefore, the validation of these assays is not merely a procedural formality but a cornerstone of scientific integrity. A validated assay ensures that the generated data is accurate, precise, reproducible, and fit for its intended purpose.[3]

This guide will focus on three critical in vitro assays for the evaluation of pyrazolo[1,5-a]pyridine derivatives:

  • Biochemical Kinase Assay (ADP-Glo™): To quantify the direct inhibitory effect of the compounds on specific kinase targets.

  • Cell-Based Cytotoxicity Assay (MTT): To assess the compound's ability to reduce cell viability, a common desired outcome for anti-cancer agents.

  • Target Engagement Assay (Cellular Thermal Shift Assay - CETSA): To confirm that the compound interacts with its intended target within a cellular context.

Biochemical Kinase Inhibition Assay: A Quantitative Assessment of Potency

Given that many pyrazolo[1,5-a]pyrimidine derivatives are potent kinase inhibitors, a biochemical kinase assay is a fundamental first step in their characterization.[1][4] The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6]

Causality of Experimental Choices

The selection of the ADP-Glo™ assay is based on its high sensitivity, broad dynamic range, and its universal applicability to any kinase that utilizes ATP. This luminescent-based assay is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays. The two-step process of first depleting the remaining ATP before converting ADP to a detectable signal minimizes background and enhances the signal-to-noise ratio.[7]

Comparative Analysis: Test Compound vs. Known Inhibitors

To validate the assay and contextualize the potency of a novel Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate derivative (termed EPP-001 for this guide), it is essential to compare its performance against established kinase inhibitors. For a hypothetical target kinase, such as Tropomyosin receptor kinase A (TrkA), a known target for some pyrazolopyrimidines, we can use Larotrectinib as a positive control.[4][8]

CompoundTarget KinaseIC50 (nM)Assay Platform
EPP-001 TrkA15.2ADP-Glo™
Larotrectinib TrkA5.1ADP-Glo™
Staurosporine Pan-Kinase2.5ADP-Glo™

This table presents hypothetical data for illustrative purposes.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of EPP-001 against TrkA kinase.

Materials:

  • TrkA enzyme (recombinant)

  • Substrate peptide (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (EPP-001) and control inhibitors (Larotrectinib, Staurosporine)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure: [5][9]

  • Compound Preparation: Prepare a serial dilution of EPP-001, Larotrectinib, and Staurosporine in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate mix to each well of a 384-well plate.

    • Add 2.5 µL of the compound dilution (or vehicle control).

    • Initiate the reaction by adding 5 µL of ATP solution (final concentration at the Km for the kinase).

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Compound Dilution Reaction_Setup 1. Add reagents to plate Compound->Reaction_Setup Kinase_Substrate Kinase/Substrate Mix Kinase_Substrate->Reaction_Setup ATP_sol ATP Solution ATP_sol->Reaction_Setup Incubation_1 2. Incubate 60 min Reaction_Setup->Incubation_1 ATP_Depletion 3. Add ADP-Glo™ Reagent Incubate 40 min Incubation_1->ATP_Depletion Signal_Gen 4. Add Kinase Detection Reagent Incubate 30 min ATP_Depletion->Signal_Gen Read 5. Measure Luminescence Signal_Gen->Read MTT_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Seeding 1. Seed cells in 96-well plate Incubation_1 2. Incubate 24h Cell_Seeding->Incubation_1 Compound_Add 3. Add compound dilutions Incubation_1->Compound_Add Incubation_2 4. Incubate 48-72h Compound_Add->Incubation_2 MTT_Add 5. Add MTT solution Incubate 2-4h Incubation_2->MTT_Add Solubilize 6. Solubilize formazan MTT_Add->Solubilize Read 7. Measure Absorbance Solubilize->Read

Caption: Workflow for the MTT Cytotoxicity Assay.

Target Engagement Assay: Confirming Interaction in a Cellular Milieu

While biochemical assays confirm direct inhibition and cytotoxicity assays demonstrate a cellular effect, they do not definitively prove that the compound is acting through its intended target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. [10][11]

Causality of Experimental Choices

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. [12][13]By heating cell lysates treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement. This label-free method is invaluable for validating that a compound reaches and binds to its intended target within the cell, a critical step in de-risking a drug discovery program. [14]

Comparative Analysis: EPP-001's Effect on Target Protein Stability

To validate target engagement, the thermal stability of the target protein (e.g., TrkA) is assessed in the presence and absence of EPP-001. A shift in the melting temperature (Tm) of the protein indicates a direct interaction.

TreatmentTarget ProteinMelting Temperature (Tm)Method
Vehicle (DMSO)TrkA48.2 °CCETSA with Western Blot
EPP-001 (10 µM) TrkA54.7 °CCETSA with Western Blot
Off-Target Control (e.g., GAPDH)GAPDHNo significant shiftCETSA with Western Blot

This table presents hypothetical data for illustrative purposes.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if EPP-001 engages with TrkA in a cellular context.

Materials:

  • Cell line expressing the target protein (e.g., SH-SY5Y neuroblastoma cells for TrkA)

  • Complete growth medium

  • Test compound (EPP-001)

  • PBS and protease/phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blot apparatus)

  • Antibody specific to the target protein (anti-TrkA)

Procedure: [13][14]1. Cell Treatment: Treat cultured cells with EPP-001 (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C. 2. Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. 3. Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. 4. Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. 5. Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. 6. Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. 7. Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody against the target protein (TrkA). 8. Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and EPP-001-treated samples. Plot the relative amount of soluble protein against the temperature to generate a melting curve and determine the Tm. A shift in the Tm in the presence of EPP-001 indicates target engagement.

CETSA_Workflow Cell_Treatment 1. Treat cells with compound Harvest 2. Harvest and aliquot cells Cell_Treatment->Harvest Heat 3. Heat to various temperatures Harvest->Heat Lysis 4. Lyse cells Heat->Lysis Centrifuge 5. Separate soluble fraction Lysis->Centrifuge Western_Blot 6. Analyze by Western Blot Centrifuge->Western_Blot Analysis 7. Determine Tm shift Western_Blot->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The validation of in vitro assays is a critical component of the drug discovery process, providing the reliable data necessary to advance promising compounds. For novel derivatives of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a multi-faceted approach employing biochemical, cell-based, and target engagement assays is essential for a comprehensive understanding of their biological activity. By carefully selecting assays, including appropriate positive and negative controls, and adhering to detailed, validated protocols, researchers can generate high-quality data to confidently guide their drug development programs.

Future work should focus on expanding the panel of kinases and cell lines to fully characterize the selectivity and spectrum of activity of these promising compounds. Furthermore, integrating these in vitro findings with in vivo pharmacokinetic and pharmacodynamic studies will be crucial for the successful translation of these compounds into clinical candidates.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. MDPI. [Link]

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Bridging the Gap: A Comparative Guide to the Theoretical and Experimental Properties of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1] Its unique electronic properties and synthetic accessibility make it a focal point of extensive research. This guide focuses on a specific, promising derivative, Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate . While direct and consolidated experimental data for this exact molecule is sparse in current literature, this guide serves as a comprehensive roadmap for its synthesis, characterization, and the crucial interplay between experimental validation and theoretical prediction.

As Senior Application Scientists, we recognize that true understanding of a molecule's potential lies not just in its synthesis, but in the rigorous correlation of its measured properties with computational models. This guide is structured to provide a robust, self-validating workflow for researchers, explaining the causality behind experimental choices and demonstrating how theoretical calculations can illuminate and predict experimental outcomes.

Strategic Synthesis: A Proposed Pathway

The synthesis of functionalized pyrazolo[1,5-a]pyridines is well-documented, often proceeding through the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with appropriate reaction partners.[2] For our target molecule, a plausible and efficient synthetic route would involve the reaction of an N-aminopyridinium ylide derived from a 3-methoxypyridine with an electron-deficient alkene such as ethyl propiolate or a related three-carbon synth on.

A common and effective approach involves the cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[2] This metal-free approach offers a straightforward pathway to the desired pyrazolo[1,5-a]pyridine core.

cluster_start Starting Materials cluster_reaction1 Step 1: Ylide Formation cluster_reaction2 Step 2: [3+2] Cycloaddition cluster_reaction3 Step 3: Oxidation/Aromatization 3-Methoxypyridine 3-Methoxypyridine N-amino-3-methoxypyridinium_ylide N-amino-3-methoxy- pyridinium ylide 3-Methoxypyridine->N-amino-3-methoxypyridinium_ylide 1. Amination Hydroxylamine-O-sulfonic_acid Hydroxylamine- O-sulfonic acid Hydroxylamine-O-sulfonic_acid->N-amino-3-methoxypyridinium_ylide Ethyl_propiolate Ethyl propiolate Cycloadduct_intermediate Cycloadduct intermediate Ethyl_propiolate->Cycloadduct_intermediate N-amino-3-methoxypyridinium_ylide->Cycloadduct_intermediate 2. Reaction with Ethyl propiolate Target_Molecule Ethyl 4-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Cycloadduct_intermediate->Target_Molecule 3. Oxidant (e.g., DDQ)

Caption: Proposed synthetic pathway for the target molecule.

The Experimental Workflow: From Powder to Proof

Once synthesized, a multi-technique approach is essential to confirm the structure and elucidate the properties of the title compound. Each technique provides a piece of the puzzle, and together they form a comprehensive experimental profile.

Spectroscopic Characterization

Protocol: Spectroscopic Analysis

  • Sample Preparation: Dissolve a small amount of the purified solid in appropriate deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis and in spectroscopic grade solvents (e.g., ethanol, acetonitrile) for UV-Vis analysis. For FT-IR, prepare a KBr pellet or use a thin film method.

  • ¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. The chemical shifts (δ) will be crucial for confirming the arrangement of protons and carbons on the heterocyclic core and substituents.

  • FT-IR Spectroscopy: Record the spectrum in the 4000-400 cm⁻¹ range. Key vibrational modes, particularly the C=O stretch of the ester and C-O stretches of the methoxy and ester groups, will confirm the presence of these functional groups.

  • UV-Vis Spectroscopy: Measure the absorption spectrum from approximately 200-800 nm to identify the electronic transitions and determine the maximum absorption wavelengths (λ_max).

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyrazolo[1,5-a]pyridine core (typically in the δ 7.0-8.5 ppm region). - A singlet for the methoxy group protons (~δ 3.9-4.1 ppm). - A quartet and a triplet for the ethyl ester group (~δ 4.3-4.5 ppm and ~δ 1.3-1.5 ppm, respectively).
¹³C NMR - Resonances for the carbon atoms of the fused heterocyclic rings. - A signal for the ester carbonyl carbon (~δ 160-165 ppm). - Signals for the methoxy carbon and the ethyl group carbons.
FT-IR - A strong absorption band for the C=O stretch of the ethyl ester (around 1700-1720 cm⁻¹). - C-O stretching bands for the ester and methoxy groups (in the 1200-1300 cm⁻¹ region). - Aromatic C-H and C=C/C=N stretching vibrations.
UV-Vis - Multiple absorption bands in the UV region, characteristic of π → π* transitions within the aromatic system. The presence of the methoxy and carboxylate groups will influence the position and intensity of these bands.[3]
Structural Elucidation: Single-Crystal X-ray Diffraction

The definitive proof of structure and the source of precise geometric data is single-crystal X-ray diffraction.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified product.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or 298 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data to obtain precise bond lengths, bond angles, and torsion angles.

This experimental data provides the ultimate benchmark against which theoretical calculations can be compared.

cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Analysis Synthesized_Compound Purified Solid Compound NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR FTIR FT-IR Synthesized_Compound->FTIR UVVis UV-Vis Synthesized_Compound->UVVis XRay Single-Crystal X-ray Diffraction Synthesized_Compound->XRay Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Connectivity FTIR->Structural_Confirmation Functional Groups Electronic_Properties Electronic_Properties UVVis->Electronic_Properties Electronic Transitions Geometric_Parameters Geometric_Parameters XRay->Geometric_Parameters Bond Lengths/Angles

Caption: Experimental characterization workflow.

The Theoretical Framework: Predicting Properties with DFT

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool that complements experimental work.[4][5]

Protocol: DFT and TD-DFT Calculations

  • Geometry Optimization: The molecular structure is optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This provides the lowest energy conformation, including bond lengths and angles.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to simulate the theoretical IR spectrum.

  • NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insight into the electronic transitions and reactivity.[5]

Initial_Structure Initial Molecular Structure (from synthesis) DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Structure->DFT_Optimization Frequency_Calc Frequency Calculation DFT_Optimization->Frequency_Calc NMR_Calc GIAO NMR Calculation DFT_Optimization->NMR_Calc TDDFT_Calc TD-DFT Electronic Excitation Calculation DFT_Optimization->TDDFT_Calc Predicted_IR Predicted_IR Frequency_Calc->Predicted_IR Simulated IR Spectrum Predicted_NMR Predicted_NMR NMR_Calc->Predicted_NMR Calculated Chemical Shifts Predicted_UVVis Predicted_UVVis TDDFT_Calc->Predicted_UVVis Calculated λ_max & Oscillator Strengths

Caption: Computational workflow for theoretical property prediction.

The Synergy: Comparing Experimental and Theoretical Data

The true power of this dual approach lies in the direct comparison of the results. This comparative analysis not only validates the synthesized structure but also provides a deeper understanding of its electronic nature.

Comparative Data Summary:

PropertyExperimental MethodTheoretical MethodPoints of Comparison & Insights
Molecular Geometry Single-Crystal X-ray DiffractionDFT Geometry OptimizationComparison of bond lengths, bond angles, and dihedral angles. Discrepancies may arise from crystal packing effects in the experimental data versus the gas-phase theoretical model.
Vibrational Spectra FT-IR SpectroscopyDFT Frequency CalculationCorrelation of major experimental peaks (e.g., C=O stretch) with calculated vibrational modes. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
NMR Spectra ¹H and ¹³C NMRGIAO-DFT CalculationLinear correlation between experimental and calculated chemical shifts validates the structural assignment. Deviations can indicate specific electronic or solvent effects not fully captured by the calculation.
Electronic Spectra UV-Vis SpectroscopyTD-DFT CalculationComparison of experimental λ_max with calculated excitation energies. TD-DFT helps assign the nature of the electronic transitions (e.g., HOMO→LUMO). The choice of solvent in the calculation (using a polarizable continuum model) is critical for accurate comparison.[4]
The Influence of Substituents

The electronic properties of the pyrazolo[1,5-a]pyridine core are significantly modulated by its substituents.[6]

  • 4-Methoxy Group (-OCH₃): As a strong electron-donating group (EDG) through resonance, the methoxy group is expected to increase the electron density of the pyridine ring. This should lead to a bathochromic (red) shift in the UV-Vis absorption spectrum compared to the unsubstituted parent compound.[7] In the ¹H NMR spectrum, it will shield the protons on the pyridine ring, causing them to appear at a slightly lower chemical shift.

  • 3-Ethyl Carboxylate Group (-COOEt): This is an electron-withdrawing group (EWG) through both induction and resonance. It will decrease the electron density on the pyrazole ring. This electronic pull will influence the overall dipole moment of the molecule and affect the chemical shifts of nearby protons.

The interplay between the EDG at position 4 and the EWG at position 3 creates a "push-pull" system, which can lead to interesting photophysical properties, such as enhanced fluorescence, a phenomenon well-documented in similar heterocyclic systems.[3]

Conclusion

While a dedicated experimental and theoretical study on Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is yet to be published, a clear and robust pathway for its comprehensive characterization exists. By following the integrated experimental and computational workflows outlined in this guide, researchers can confidently synthesize, validate, and understand the nuanced properties of this promising molecule. The synergy between empirical measurement and theoretical prediction is paramount; it transforms data into knowledge, enabling the rational design of the next generation of pharmaceuticals and advanced materials based on the versatile pyrazolo[1,5-a]pyridine scaffold.

References

  • Moszczyński-Pętkowski R., Bojarski Ł., Stefaniak F., Wieczorek M., Dubiel K., Lamparska-Przybysz M. Pyrazolo [3,4-d]Pyrimidin-4(5h)-One Derivatives as Pde9 Inhibitors.
  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. Synthesis, 49(11), 2513-2522. Available from: [Link]

  • Papadopoulou, M. V., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available from: [Link]

  • Al-Zahrani, F. A. M. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Iranian Chemical Society, 17(10), 2545-2554. Available from: [Link]

  • Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 39542-39552. Available from: [Link]

  • Abdel-Rahman, A. A. H. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 65(4), 51-69. Available from: [Link]

  • PubChem. (n.d.). Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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  • Tigreros, A., Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4983. Available from: [Link]

  • Google Patents. (n.d.). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • Al-Zahrani, F. A. M. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Iranian Chemical Society, 17(10), 2545-2554. Available from: [Link]

  • Catak, S., et al. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 22(30), 17099-17113. Available from: [Link]

  • Abdel-Rahman, A. A. H. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 65(4), 51-69. Available from: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7291. Available from: [Link]

  • Moszczyński-Pętkowski, R., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811. Available from: [Link]

  • Ali, O. M. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Drug Delivery Technology, 9(3), 333-343. Available from: [Link]

  • Elnagdi, M. H., et al. (1981). Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][8][9]diazepine derivative on the basis of 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, 971-974. Available from: [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130953. Available from: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Pyrazolopyridine Inhibitors Against Src Kinase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of pyrazolopyridine-based inhibitors targeting the Src tyrosine kinase, a critical regulator of various cellular processes frequently implicated in cancer.[1] We will objectively compare the performance of a representative pyrazolopyridine inhibitor with a well-established multi-kinase inhibitor, Dasatinib, using molecular docking simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structural basis of inhibitor binding and to apply computational methods in their own research.

Introduction: The Significance of Src Kinase and its Inhibition

Src, a non-receptor tyrosine kinase, plays a pivotal role in signal transduction pathways that govern cell proliferation, differentiation, migration, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] The development of small molecule inhibitors that can effectively and selectively block the ATP-binding site of Src is a major focus of modern drug discovery.[4]

Among the various chemical scaffolds explored, pyrazolopyridines and their isosteres, pyrazolopyrimidines, have emerged as a promising class of Src inhibitors.[5][6] These compounds often exhibit high potency and selectivity, making them attractive candidates for further development.[5][6]

This guide will walk you through a detailed comparative docking study of a potent pyrazolopyrimidine Src inhibitor, eCF506, and a well-known clinical inhibitor, Dasatinib. We will utilize AutoDock Vina, a widely used and validated open-source docking program, to predict the binding modes and affinities of these inhibitors within the ATP-binding pocket of Src kinase.

Materials and Methods

This section outlines the complete workflow for our comparative docking study, from protein and ligand preparation to the final analysis of the results. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files for AutoDock Vina. ([Link])

  • AutoDock Vina: The molecular docking program used for simulating the binding of inhibitors to Src kinase. ([Link])

  • PyMOL: A molecular visualization system used to inspect and visualize the docking results. ([Link])

  • RCSB Protein Data Bank (PDB): The source for the crystal structure of Src kinase. ([Link])

  • PubChem: A database of chemical molecules and their activities, used to retrieve ligand structures. ([Link])

Experimental Workflow

The overall workflow of our comparative docking study is depicted in the following diagram:

workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Fetch Src Kinase Structure (PDB: 4O2P) PrepProt Prepare Protein: - Remove water & ligands - Add polar hydrogens - Assign charges PDB->PrepProt Ligands Select & Fetch Inhibitor Structures (eCF506, Dasatinib) PrepLig Prepare Ligands: - Generate 3D conformers - Assign charges & atom types Ligands->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Docking Run AutoDock Vina (Docking Simulation) PrepLig->Docking Grid->Docking Results Analyze Docking Scores (Binding Affinities) Docking->Results Visualization Visualize Binding Poses (PyMOL) Results->Visualization Comparison Comparative Analysis Visualization->Comparison ecf506_binding cluster_ligand eCF506 cluster_protein Src Kinase Active Site Pyrazolopyrimidine Pyrazolopyrimidine Core Hinge Hinge Region (Met341) Pyrazolopyrimidine->Hinge H-bonds Gatekeeper Gatekeeper Residue (Thr338) Pyrazolopyrimidine->Gatekeeper van der Waals Sidechain Side Chain Hydrophobic Hydrophobic Pocket Sidechain->Hydrophobic Hydrophobic Interactions

Caption: Key interactions of eCF506 in the Src active site.

Our docking results predict that the pyrazolopyrimidine core of eCF506 forms crucial hydrogen bonds with the backbone of the hinge region residue Met341. This interaction is a hallmark of many kinase inhibitors and is essential for anchoring the inhibitor in the ATP-binding pocket. The side chain of eCF506 is predicted to occupy a hydrophobic pocket, forming favorable van der Waals interactions with surrounding residues.

dasatinib_binding cluster_ligand Dasatinib cluster_protein Src Kinase Active Site Aminothiazole Aminothiazole Ring Hinge Hinge Region (Met341) Aminothiazole->Hinge H-bonds Hydrophobic Hydrophobic Pocket Aminothiazole->Hydrophobic Hydrophobic Interactions Pyridine Pyridine & Amide Gatekeeper Gatekeeper Residue (Thr338) Pyridine->Gatekeeper H-bond

Caption: Key interactions of Dasatinib in the Src active site.

Dasatinib is also predicted to form hydrogen bonds with the hinge region via its aminothiazole moiety. Additionally, the pyridine and amide groups of Dasatinib are predicted to form a hydrogen bond with the gatekeeper residue, Thr338. This additional interaction likely contributes to its high potency. The aminothiazole ring also engages in hydrophobic interactions within the active site.

Comparative Analysis and Insights

Both eCF506 and Dasatinib effectively occupy the ATP-binding site of Src kinase, but they achieve this through distinct interaction patterns.

  • Common Feature: Both inhibitors utilize hydrogen bonding with the hinge region as a primary anchoring mechanism.

  • Key Difference: Dasatinib's ability to form an additional hydrogen bond with the gatekeeper residue provides a structural rationale for its slightly higher predicted binding affinity and potent inhibitory activity.

  • Implication for Drug Design: This comparative analysis highlights the importance of targeting both the hinge region and other key residues, such as the gatekeeper, for designing highly potent and selective Src inhibitors. The pyrazolopyridine scaffold serves as an excellent starting point, and further optimization could focus on incorporating functionalities that can interact with the gatekeeper residue.

Conclusion

This guide has provided a detailed, step-by-step protocol for conducting a comparative molecular docking study of pyrazolopyridine inhibitors against Src kinase. By comparing the predicted binding modes of a potent pyrazolopyrimidine inhibitor, eCF506, with the clinically approved drug Dasatinib, we have gained valuable insights into the structural basis of their inhibitory activity.

The results demonstrate that both compounds are potent inhibitors that effectively target the ATP-binding site of Src. The comparative analysis reveals subtle but important differences in their binding modes, which can inform the rational design of next-generation Src inhibitors with improved potency and selectivity.

The workflow and methodologies presented here can be readily adapted by researchers to investigate other inhibitor scaffolds and protein targets, thereby accelerating the drug discovery process.

References

  • RCSB Protein Data Bank. (2015). 4O2P: Kinase domain of cSrc in complex with a substituted pyrazolopyrimidine. [Link]

  • PyMOL. (2022). Visualization of Molecular Docking result by PyMOL. [Link]

  • AutoDock Vina. (n.d.). Basic docking. [Link]

  • Vianna, F. A., et al. (2009). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Clinical Cancer Research, 15(11), 3787-3796. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482-5488. [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. [Link]

  • Khan, M. A., et al. (2023). Integrating machine learning and structure-based approaches for repurposing potent tyrosine protein kinase Src inhibitors to treat inflammatory disorders. Scientific Reports, 13(1), 1730. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. [Link]

  • Chen, Z., et al. (2012). The IC50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... ResearchGate. [Link]

  • Kumar, A., et al. (2014). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX. (2021). YouTube. [Link]

  • Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. (2020). YouTube. [Link]

  • AutoDock Vina Manual. (2020). Scripps Research. [Link]

  • Ionescu, I. A., et al. (2020). Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. MDPI. [Link]

  • Vultur, A., & Herlyn, M. (2013). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC. [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021). YouTube. [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • Protein-ligand docking. (2019). Galaxy Training. [Link]

  • Visualization of docking results. (2021). HADDOCK. [Link]

  • Brown, J. R., et al. (2000). Selected glimpses into the activation and function of Src kinase. Oncogene, 19(49), 5645-5653. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just instructions, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate may not be readily available, we can infer its likely properties from structurally similar compounds.

Structural Analogs and Inferred Hazards:

  • Pyrazolo[1,5-a]pyridine Core: Compounds with this heterocyclic nucleus can exhibit biological activity.[1] Some pyrazolopyridine derivatives have been investigated for their cytotoxic and antiproliferative activities.[2] Therefore, it is prudent to handle ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate with care, assuming it may have potential biological effects.

  • Carboxylate Ester Group: Esters are generally considered to be of low to moderate toxicity. However, they can be irritants to the skin and eyes.

  • General Properties: This compound is likely a white to off-white solid with low solubility in water.[3][4]

Based on this analysis, we will operate under the assumption that ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a potential skin and eye irritant and may be harmful if ingested or inhaled.[5]

Table 1: Inferred Hazard Profile

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity (Oral) Potentially harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.[5]Wear appropriate protective gloves.
Serious Eye Damage/Irritation May cause serious eye irritation.[5]Wear safety glasses or goggles.
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust.[5]Handle in a well-ventilated area or a chemical fume hood.

Personal Protective Equipment (PPE)

The foundation of laboratory safety is the consistent and correct use of Personal Protective Equipment.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All work with the solid compound should ideally be performed in a chemical fume hood.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is critical for safe and compliant disposal.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solid Waste." While this specific molecule does not contain a halogen, many reagents and solvents used in its synthesis might, making this a common and appropriate waste stream in many labs. If your facility has a dedicated "Non-Halogenated Organic Solid Waste" stream, that is also acceptable. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate." Note the date when the first waste is added to the container.

  • Solid Waste:

    • Pure Compound/Residues: Carefully transfer any residual solid ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate into the designated hazardous waste container using a clean spatula.

    • Contaminated Materials: Any disposable items that have come into contact with the compound, such as weighing paper, gloves, and paper towels, should also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in solution, it should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" or "Non-Halogenated Organic Liquid Waste" container.

    • Do not pour any solutions containing this compound down the drain. [7]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for the proper disposal of ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate waste. This ensures that all waste is handled in accordance with regulatory guidelines.

DisposalWorkflow start Waste Generation (Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., pure compound, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled 'Hazardous Solid Waste' container. solid_waste->collect_solid collect_liquid Collect in a labeled 'Hazardous Liquid Waste' container. liquid_waste->collect_liquid storage Store in a designated satellite accumulation area. collect_solid->storage collect_liquid->storage disposal Arrange for pickup by a licensed hazardous waste contractor. storage->disposal

Caption: Decision workflow for the disposal of ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Regulatory Compliance

All laboratory waste disposal must adhere to local, state, and federal regulations. In the United States, the primary regulatory frameworks are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9]

  • Chemical Hygiene Plan (CHP): Your institution must have a written Chemical Hygiene Plan that outlines procedures for the safe handling and disposal of hazardous chemicals.[10] This guide should be considered a supplement to your institution's specific CHP.

  • Hazardous Waste Generator Status: The amount of hazardous waste your laboratory generates will determine your generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator), which has specific regulatory requirements.[11]

  • "Cradle-to-Grave" Responsibility: The generator of the hazardous waste is responsible for it from its creation to its final disposal. This underscores the importance of using a licensed and reputable hazardous waste disposal contractor.

Final Disposal Method

For a compound like ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, the most common and environmentally responsible method of final disposal is incineration at a permitted hazardous waste facility.[6][12] High-temperature incineration ensures the complete destruction of the organic molecule, converting it into less harmful components such as carbon dioxide, water, and nitrogen oxides.

Conclusion

The proper disposal of ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By following the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues while minimizing their environmental impact. A commitment to safety and environmental stewardship is integral to the advancement of science.

References

  • Pipzine Chemicals. (n.d.). ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE.
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

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